6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPKKECSRKYXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619066 | |
| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147497-32-3 | |
| Record name | 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3,4-dihydro-2h-isoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and utility of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of targeted therapeutic agents.
Core Chemical Properties
This compound is a solid, heterocyclic compound with the molecular formula C₉H₈BrNO.[1] Its core structure is a dihydroisoquinolinone moiety with a bromine substituent on the aromatic ring. This bromine atom provides a reactive handle for further chemical modifications, making it a valuable precursor in multi-step organic syntheses.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 147497-32-3 | [1][3] |
| Molecular Formula | C₉H₈BrNO | [1][3] |
| Molecular Weight | 226.07 g/mol | [1][3] |
| Appearance | Gray solid | [1] |
| Melting Point | 170.0 - 173.1 °C | [3] |
| Boiling Point (Predicted) | 453.3 ± 45.0 °C | [3] |
| Density (Predicted) | 1.559 ± 0.06 g/cm³ | [3] |
| XLogP3 | 1.9 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Spectroscopic Data
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, as well as the methylene protons of the dihydroisoquinolinone ring system.
-
¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbonyl carbon of the lactam, and the aliphatic carbons.
-
IR Spectroscopy: Key vibrational bands would include those for the N-H stretch of the lactam, the C=O stretch of the amide, and C-H and C=C stretches of the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Reactivity
This compound is typically synthesized via a Schmidt reaction from 5-bromo-1-indanone.[1] The bromine atom on the aromatic ring makes it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a variety of substituents.[4]
Experimental Protocol: Synthesis of this compound
This protocol is based on the Schmidt reaction of 5-bromo-1-indanone.[1]
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (DCM)
-
Methanesulfonic acid
-
Sodium azide (NaN₃)
-
1.0 M aqueous sodium hydroxide (NaOH)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel
Procedure:
-
To a 100 mL round-bottom flask at 0°C, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).
-
Sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide (50 mL).
-
Extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases and wash with saturated brine (40 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.
-
The final product is obtained as a gray solid (0.45 g, 39% yield).[1]
Caption: Synthetic workflow for this compound.
Biological Significance and Applications
Extensive literature searches have not revealed any direct biological activity for this compound itself. Its primary significance lies in its role as a key intermediate for the synthesis of biologically active molecules, particularly dopamine D3 receptor ligands and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors.[3][5]
Dopamine D3 Receptor Ligands
The 1,2,3,4-tetrahydroisoquinoline scaffold, which can be derived from this compound, is a common feature in selective D3 receptor antagonists.[6] These antagonists are of interest for the treatment of various neurological and psychiatric disorders.[7]
MK2 Inhibitors
This compound is also a precursor for the synthesis of selective 3-aminopyrazole based MK2 inhibitors.[3] These inhibitors have been shown to inhibit the intracellular phosphorylation of Hsp27 and LPS-induced TNFα release, suggesting their potential as anti-inflammatory agents.[3]
p38/MK2 Signaling Pathway
The p38/MK2 signaling pathway is a critical regulator of inflammatory responses. Inhibition of MK2 is a therapeutic strategy for inflammatory diseases. The role of this compound as a precursor to MK2 inhibitors places it in the context of this important pathway.
Caption: The p38/MK2 signaling pathway and the point of intervention for MK2 inhibitors.
Experimental Protocols for Downstream Applications
While this compound itself is not biologically active, the compounds derived from it are. The following are representative experimental protocols for evaluating the biological activity of these downstream molecules.
Dopamine D3 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the dopamine D3 receptor.
Materials:
-
Membrane preparations from cells expressing the human dopamine D3 receptor
-
Radioligand (e.g., [³H]Spiperone)
-
Unlabeled competitor (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the D3 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known D3 antagonist like haloperidol).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
MK2 Kinase Inhibition Assay (Biochemical Assay)
This protocol measures the ability of a test compound to inhibit the enzymatic activity of MK2.
Materials:
-
Recombinant MK2 enzyme
-
Substrate (e.g., HSP27)
-
ATP
-
Test compound
-
Kinase assay buffer
-
ADP detection reagent (e.g., ADP-Glo™)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the test compound, MK2 enzyme, and the HSP27 substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While it does not exhibit direct biological activity, its utility in the synthesis of potent and selective dopamine D3 receptor ligands and MK2 inhibitors makes it a compound of significant interest to researchers in drug discovery and development. The experimental protocols provided herein offer a foundation for the synthesis of this intermediate and the biological evaluation of its more complex derivatives.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 147497-32-3 [chemicalbook.com]
- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Technical Guide: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 147497-32-3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key intermediate in pharmaceutical research and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the synthesis of biologically active molecules.
Core Compound Data
| Parameter | Value | Reference |
| CAS Number | 147497-32-3 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Gray solid | [1] |
| Melting Point | 170.0-173.1 °C | |
| Boiling Point (Predicted) | 453.3 ± 45.0 °C | |
| Density (Predicted) | 1.559 ± 0.06 g/cm³ |
Synthesis of this compound
A common synthetic route to this compound involves the Schmidt rearrangement of 5-bromo-1-indanone.[1]
Experimental Protocol:
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (CH₂Cl₂)
-
Methanesulfonic acid (CH₃SO₃H)
-
Sodium azide (NaN₃)
-
1.0 M aqueous sodium hydroxide (NaOH)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.08 g, 5.1 mmol) in dichloromethane (30 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add methanesulfonic acid (15 mL) followed by the portion-wise addition of sodium azide (0.5 g, 7.7 mmol) to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases and wash with saturated brine solution (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1 v/v) eluent system to yield this compound as a gray solid (0.45 g, 39% yield).[1]
Synthesis Workflow:
Applications in Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the fields of neuropharmacology and oncology.[2] Its chemical structure is amenable to further modifications, making it a valuable starting material for the development of novel therapeutic agents.
Intermediate in the Synthesis of Dopamine D3 Receptor Ligands
This compound is utilized as an intermediate in the synthesis of benzolactams which act as dopamine D3 receptor ligands.[3] Dopamine D3 receptors are a key target in the treatment of various neurological and psychiatric disorders.
Precursor for MK2 Inhibitors
This compound is also employed in the synthesis of novel and selective 3-aminopyrazole-based MK2 inhibitors.[3] These inhibitors have been shown to suppress the intracellular phosphorylation of Hsp27 and the release of TNFα induced by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents.[3]
Potential Drug Development Pathways:
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery and development. Its established synthesis and reactivity offer a foundation for the creation of diverse and complex molecules targeting important biological pathways. Further research into its applications is likely to yield novel therapeutic agents for a range of diseases.
References
In-Depth Technical Guide: 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic core structure makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role as an intermediate in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology.
Chemical and Physical Properties
This compound is a solid at room temperature with the following key quantitative properties:
| Property | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Exact Mass | 224.978912 u |
| CAS Number | 147497-32-3 |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a Schmidt reaction of 5-bromo-1-indanone. The following is a detailed experimental protocol for this synthesis.[1]
Synthesis of this compound from 5-Bromo-1-indanone[1]
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (CH₂Cl₂)
-
Methanesulfonic acid (CH₃SO₃H)
-
Sodium azide (NaN₃)
-
1.0 M aqueous sodium hydroxide (NaOH)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
100 mL round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel column for chromatography
Procedure:
-
Weigh 1.08 g (5.1 mmol) of 5-bromo-1-indanone and place it into a 100 mL round bottom flask.
-
Add 30 mL of dichloromethane to the flask.
-
Cool the flask in an ice bath to 0°C.
-
Sequentially add 15 mL of methanesulfonic acid and 0.5 g (7.7 mmol) of sodium azide to the reaction mixture while maintaining the temperature at 0°C.
-
Remove the ice bath and allow the reaction to proceed at room temperature with stirring for 3 hours.
-
Upon completion, quench the reaction by slowly adding 50 mL of 1.0 M aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with 100 mL of dichloromethane.
-
Combine the organic phases and wash with 40 mL of saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography, using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent.
-
The final product, this compound, is obtained as a gray solid (0.45 g, 39% yield).[1]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of various pharmaceuticals. Its primary applications are in the development of agents targeting the central nervous system (CNS) and as a scaffold for anti-cancer drugs.
Neurological Disorders
The isoquinoline core is a common feature in molecules that modulate neurotransmitter receptors. Derivatives of this compound are utilized in the synthesis of compounds that interact with dopamine and serotonin receptors. This makes it a valuable precursor for potential treatments for a range of neurological and psychiatric conditions, including depression and anxiety.
Oncology
In the field of oncology, this compound serves as a key starting material for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer drugs that are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The bromo-isoquinolinone structure can be elaborated to create potent PARP inhibitors that induce synthetic lethality in cancer cells.
Potential Signaling Pathway Involvement
While this compound is an intermediate and not typically an active therapeutic agent itself, the compounds derived from it often target specific signaling pathways. The diagram below illustrates a generalized pathway for a dopamine receptor modulator, a class of drugs for which this compound is a precursor.
Caption: Generalized signaling pathway for a dopamine receptor modulator.
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its established synthetic route and its utility as a versatile intermediate for high-value therapeutic targets, including CNS agents and PARP inhibitors, underscore its importance in modern drug discovery. Further exploration of derivatives based on this scaffold holds promise for the development of next-generation therapeutics.
References
An In-depth Technical Guide to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This technical guide provides a comprehensive overview of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document details its chemical structure, physicochemical properties, synthesis, and known biological significance.
Chemical Structure and Properties
This compound is a brominated isoquinolinone derivative. Its core structure consists of a bicyclic system with a benzene ring fused to a dihydropyridinone ring. The bromine atom is substituted at the 6th position of the isoquinoline ring system.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 6-Bromo-3,4-dihydro-1H-isoquinolin-1-one | |
| CAS Number | 147497-32-3 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Gray solid | [1] |
| Melting Point | 170.0-173.1 °C | |
| Boiling Point (Predicted) | 453.3±45.0 °C | |
| Density (Predicted) | 1.559±0.06 g/cm³ | |
| Topological Polar Surface Area | 29.1 Ų | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene ring.
-
Methylene Protons (-CH₂-CH₂-): Two triplets in the range of 2.5-3.5 ppm, corresponding to the two methylene groups in the dihydropyridinone ring.
-
Amide Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 160-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of 120-140 ppm.
-
Methylene Carbons (-CH₂-CH₂-): Signals in the aliphatic region, typically between 20-40 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-Br Stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M⁺): An isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity at m/z 225 and 227.
Synthesis Protocols
This compound can be synthesized via several routes. A common and effective method is the Schmidt rearrangement of 5-bromo-1-indanone.[1]
Experimental Protocol: Synthesis from 5-Bromo-1-indanone [1]
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.08 g, 5.1 mmol) in dichloromethane (30 mL).
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Sequentially add methanesulfonic acid (15 mL) and sodium azide (0.5 g, 7.7 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (100 mL). Combine the organic phases.
-
Washing and Drying: Wash the combined organic phase with saturated brine (40 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1 v/v) eluent system to yield this compound as a gray solid (0.45 g, 39% yield).[1]
Biological Activity and Applications in Drug Development
This compound is a valuable building block in the synthesis of various biologically active molecules.[2] Its primary significance lies in its use as an intermediate for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[2]
Dopamine D3 Receptor Ligands: This compound is a key intermediate in the synthesis of benzolactams that act as dopamine D3 receptor ligands. The dopamine D3 receptor is a target for the treatment of various central nervous system disorders, including schizophrenia, Parkinson's disease, and substance abuse.
MK2 Inhibitors: It is also utilized in the synthesis of selective 3-aminopyrazole-based inhibitors of MAPK-activated protein kinase 2 (MK2). MK2 is a key enzyme in the inflammatory response, and its inhibition has been shown to suppress the production of pro-inflammatory cytokines such as TNFα. This makes MK2 a promising target for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Potential Signaling Pathway Involvement:
While specific studies on the direct biological activity of this compound are limited, isoquinolinone derivatives are known to interact with various signaling pathways.
Caption: Generalized potential signaling pathways modulated by isoquinolinone derivatives.
Experimental Protocols for Biological Assays
The utility of this compound as a synthetic intermediate necessitates the use of biological assays to evaluate the activity of its derivatives.
Dopamine D3 Receptor Binding Assay (Radioligand Competition):
This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine D3 receptor.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Test compound (derivatized from this compound).
-
Non-specific binding control (e.g., haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
MK2 Inhibition Assay (Biochemical):
This assay measures the ability of a test compound to inhibit the kinase activity of MK2.
Materials:
-
Recombinant human MK2 enzyme.
-
MK2 substrate (e.g., a peptide containing the MK2 phosphorylation motif).
-
ATP (adenosine triphosphate).
-
Kinase assay buffer.
-
Test compound.
-
Detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).
Procedure:
-
Reaction Setup: In a microplate, combine the MK2 enzyme, substrate, and varying concentrations of the test compound in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the remaining ATP using the chosen detection method.
-
Data Analysis: Calculate the percentage of MK2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
Safety and Handling
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
This technical guide provides a solid foundation for understanding and working with this compound. For further in-depth research, it is recommended to consult the cited literature and other specialized scientific databases.
References
Technical Guide: Physicochemical Characterization of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry. Its structural motif is incorporated into various pharmacologically active molecules. Notably, it is a key building block in the synthesis of selective dopamine D3 receptor ligands and potent MK2 inhibitors, which are therapeutic targets for neurological disorders and inflammatory diseases, respectively. A thorough understanding of its physical properties is crucial for its effective utilization in synthetic chemistry and drug design. This guide provides a detailed overview of the core physicochemical properties of this compound, outlines the experimental protocols for their determination, and illustrates a relevant biological pathway where its derivatives play an inhibitory role.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, purification, and reaction setup. The following table summarizes the key quantitative data available for this compound. It is important to note that some reported values are predicted and may vary from experimentally determined data.
| Physical Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [2] |
| Melting Point | 170.0-173.1 °C | [2] |
| Boiling Point | 453.3±45.0 °C (Predicted) | [2] |
| Density | 1.559±0.06 g/cm³ (Predicted) | [2] |
| Appearance | Gray solid | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and ethyl acetate. | [3] |
| CAS Number | 147497-32-3 | [2] |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the melting point, boiling point, and solubility of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to quickly determine an approximate melting range.
-
Accurate Determination: The apparatus is heated to a temperature approximately 15-20 °C below the anticipated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination (Micro Method)
For compounds that are solid at room temperature, their boiling point is determined at reduced pressure to prevent decomposition. However, a standard method for determining the boiling point of a small quantity of liquid is the Thiele tube method, which can be adapted for high-boiling point solids if they can be melted without decomposition.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Mineral oil
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
A small amount of this compound is placed in the small test tube and gently heated until it melts.
-
A capillary tube, with its sealed end up, is placed inside the test tube containing the molten sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
This assembly is placed in a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding the solubility of a compound is crucial for purification (recrystallization), extraction, and setting up reactions.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
A range of solvents (e.g., water, ethanol, dichloromethane, ethyl acetate, hexane)
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent is added.
-
Mixing: The test tubes are agitated (e.g., by flicking, vortexing, or stirring with a glass rod) for 1-2 minutes to facilitate dissolution.
-
Observation: The mixture is observed to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: The solid completely disappears, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
For aqueous solubility, the pH of the resulting solution can be tested with litmus or pH paper to identify any acidic or basic properties of the compound.
Biological Relevance and Pathway Visualization
As previously mentioned, this compound is a precursor for the synthesis of MK2 (MAPK-activated protein kinase 2) inhibitors. MK2 is a key downstream kinase in the p38 MAPK signaling pathway, which is activated by cellular stress and inflammatory cytokines. This pathway plays a critical role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of MK2 is therefore a promising therapeutic strategy for treating inflammatory diseases.
The following diagram illustrates the simplified p38/MK2 signaling pathway and the point of intervention for an MK2 inhibitor.
Caption: Simplified p38/MK2 signaling pathway and inhibition point.
This technical guide provides a foundational understanding of the physical properties of this compound and its relevance in drug discovery. The provided protocols serve as a starting point for laboratory investigation, and the pathway diagram offers a visual context for its application in the development of novel therapeutics.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and related physicochemical properties of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including dopamine D3 receptor ligands and mitogen-activated protein kinase-activated protein kinase 2 (MK2) inhibitors.[1] A thorough understanding of its solubility is critical for its application in drug discovery, process chemistry, and formulation development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial in predicting the compound's behavior in various solvent systems and biological environments.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | Chem-Impex |
| Molecular Weight | 226.07 g/mol | Chem-Impex |
| CAS Number | 147497-32-3 | Echemi |
| Appearance | Off-white to light brown powder | Chem-Impex |
| Melting Point | 170.0-173.1 °C | Echemi |
| Predicted XLogP3 | 1.9 | Echemi |
| Topological Polar Surface Area | 29.1 Ų | Echemi |
| Hydrogen Bond Donor Count | 1 | Echemi |
| Hydrogen Bond Acceptor Count | 1 | Echemi |
Solubility Profile
| Solvent System | Observation | Source |
| 1,4-Dioxane and Water | The compound is soluble in a mixture of 1,4-dioxane and water, as it is used as a reaction medium for subsequent synthetic steps. | [1] |
| Petroleum ether/ethyl acetate | This solvent system is used as the eluent for silica gel column chromatography, indicating at least partial solubility. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
To remove any remaining undissolved solids, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.
-
Below is a graphical representation of the experimental workflow.
Solubility Determination Workflow
Biological Context and Signaling Pathways
This compound is a precursor for molecules targeting the Dopamine D3 Receptor (D3R) and MK2. Understanding the signaling pathways of these targets is essential for the rational design of new therapeutic agents.
Dopamine D3 Receptor Signaling Pathway
The Dopamine D3 Receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins. Its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[2] This modulation of the cAMP pathway affects the activity of Protein Kinase A (PKA) and downstream effectors. The D3R is implicated in various neurological and psychiatric disorders.[3][4]
References
The Versatility of a Scaffold: A Technical Guide to the Mechanism of Action of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a versatile heterocyclic compound that serves as a crucial synthetic intermediate in the development of a wide array of biologically active molecules.[1] While the molecule itself is not typically the active pharmacological agent, its rigid, bicyclic scaffold is a "privileged structure" in medicinal chemistry. This structure allows for systematic chemical modifications, leading to derivatives with potent and selective activities across various therapeutic areas, notably in oncology, neuropharmacology, and as antimicrobial agents.[1] This technical guide elucidates the mechanism of action of key derivatives synthesized from or structurally related to the this compound core, providing quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.
Introduction: A Scaffold for Innovation
The 3,4-dihydroisoquinolin-1-one core is a prominent feature in numerous natural products and synthetic compounds with significant therapeutic properties. The introduction of a bromine atom at the 6-position enhances the molecule's utility as a synthetic building block, providing a reactive handle for cross-coupling reactions and other chemical transformations. This allows for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize biological activity.[1] Research has demonstrated that derivatives of this scaffold can be engineered to interact with a variety of biological targets, including enzymes and receptors. This guide will focus on three key areas where derivatives of the this compound scaffold have shown significant promise: as anticancer agents, as neuropharmacological modulators, and as antioomycete agents.
Application in Oncology: Enzyme Inhibition and Cytotoxicity
Derivatives of the 6-bromo-isoquinolinone and related quinolinone/quinazolinone scaffolds have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell signaling and DNA repair pathways.
Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)
One of the key mechanisms of action for some brominated quinazolinone derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the synthesis of purines, pyrimidines, and several amino acids, making it a well-established target for cancer chemotherapy. By inhibiting DHFR, these compounds disrupt the synthesis of DNA and other essential molecules, leading to the inhibition of cancer cell proliferation.
A study on a series of 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-ones revealed their potential as DHFR inhibitors. Several of these compounds exhibited remarkable inhibitory potency against DHFR, with some showing activity comparable to the well-known DHFR inhibitor, methotrexate (MTX).[2]
Signaling Pathway for DHFR Inhibition
Caption: DHFR inhibition by 6-bromo-quinazolinone derivatives blocks DNA synthesis.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various 6-bromo-substituted quinazolinone derivatives have been evaluated against human cancer cell lines. The following table summarizes the reported in vitro biological activity.
| Compound Class | Cell Line | Activity | Value | Reference |
| 6,8-Dibromo-4(3H)quinazolinone Derivatives | MCF-7 (Breast) | IC50 | 1.7 - 29.6 µg/mL | [3][4] |
| 6-Bromo-quinazolin-4(3H)-one Derivatives | DHFR Inhibition | IC50 | 0.1 - 6.5 µM | [2] |
Experimental Protocols
A common synthetic route to this compound involves the Schmidt rearrangement of 5-bromo-1-indanone.[1]
-
Reaction Setup: 5-bromo-1-indanone (1.08 g, 5.1 mmol) is placed in a 100 mL round-bottom flask.
-
Reagent Addition: Dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol) are added sequentially at 0°C.
-
Reaction: The mixture is stirred at room temperature for 3 hours.
-
Quenching: The reaction is quenched by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).
-
Extraction: The aqueous phase is extracted with dichloromethane (100 mL). The organic phases are combined, washed with saturated brine (40 mL), and dried over anhydrous sodium sulfate.
-
Purification: The filtrate is concentrated under reduced pressure and purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 3:1) to yield the final product.[1]
The inhibitory activity against DHFR can be determined spectrophotometrically.
-
Assay Mixture: A typical assay mixture contains 50 mM potassium phosphate buffer (pH 7.4), 50 µM NADPH, and 10 µL of bovine liver DHFR.
-
Inhibitor Addition: The test compounds are dissolved in DMSO and added to the assay mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of 25 µM dihydrofolic acid.
-
Measurement: The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over a period of 2.5 minutes.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[2]
Application in Neuropharmacology
The isoquinoline scaffold is a key component of many neuropharmacologically active compounds. Derivatives of 6-bromo-2-methyl-3,4-dihydroisoquinolin-1(2H)-one are utilized as intermediates in the synthesis of molecules targeting the central nervous system (CNS), such as dopamine receptor modulators and potential antipsychotic or antihypertensive agents.[5]
Application as Antioomycete Agents
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent activity against oomycetes, a group of destructive plant pathogens.
Mechanism of Action: Disruption of Biological Membranes
Studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives suggest that their mode of action involves the disruption of the biological membrane systems of the oomycete. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, biological evaluation and molecular modelling of substituted pyrrolo[2,1-a]isoquinolinone derivatives: discovery of potent inhibitors of AChE and BChE - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Biological Activity Screening of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biological activities associated with derivatives of the core scaffold, 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. While the core compound itself is primarily utilized as a synthetic intermediate, its derivatives, particularly those based on the broader isoquinolinone framework, have demonstrated significant potential in various therapeutic areas.[1][2][3] The primary focus of research on these derivatives has been in the field of oncology, specifically as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[4][5] Additionally, certain derivatives have shown promise as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors and as antioomycete agents.[6]
This document summarizes the key quantitative biological data, details the experimental protocols for the cited assays, and provides visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Quantitative Biological Activity Data
The biological activities of various isoquinolinone derivatives are summarized below. The data highlights their potency as inhibitors of PARP-1, PARP-2, and PRMT5, as well as their efficacy against certain pathogens.
Table 1: PARP Inhibition by Isoquinolinone Derivatives
| Compound Class | Derivative | Target | IC50 | Reference |
| Isoquinolin-1(2H)-ones | 5-Benzoyloxyisoquinolin-1(2H)-one | PARP-1 | 9.0 µM | [7] |
| PARP-2 | 0.15 µM | [7] | ||
| 5-Benzamidoisoquinolin-1(2H)-one | PARP-1 | 13.9 µM | [7] | |
| PARP-2 | 1.5 µM | [7] | ||
| Fused Isoquinolinone-Naphthoquinones | Compound 5c | PARP-1 | 2.4 nM | [8][9] |
| Compound 5d | PARP-1 | 4.8 nM | [8][9] | |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Lead Compound | PARP-1 | 156 nM | [3] |
| PARP-2 | 70.1 nM | [3] |
Table 2: PRMT5 Inhibition and Antioomycete Activity
| Compound Class | Derivative | Target/Organism | IC50 / EC50 | Reference |
| 3,4-Dihydroisoquinolin-1(2H)-one Derivatives | D3 | PRMT5 | - (Potent) | [6] |
| 3,4-Dihydroisoquinolin-1(2H)-one Derivatives | Compound I23 | Pythium recalcitrans | 14 µM (EC50) | [1][10] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
PARP1/PARP2 Enzymatic Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric assay kits.[11][12][13]
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes. Inhibition of PARP activity results in a decreased signal.
Materials:
-
96-well plate pre-coated with histones
-
Recombinant human PARP1 or PARP2 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Test compounds (isoquinolinone derivatives)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate vehicle (e.g., DMSO) and then dilute in PARP Assay Buffer.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP Assay Buffer, activated DNA, and the test compound or vehicle control.
-
Enzyme Addition: Add the PARP1 or PARP2 enzyme to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Substrate Addition: Add the biotinylated NAD+ to each well.
-
Incubation: Incubate the plate to allow for the PARP-mediated reaction.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the colorimetric HRP substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
PRMT5 Enzymatic Inhibition Assay
This protocol is based on commercially available PRMT5 assay kits.[8][6][7][10]
Principle: This assay measures the methyltransferase activity of PRMT5 by detecting the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone peptide substrate (e.g., Histone H4 peptide)
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer
-
Detection reagents (e.g., specific antibody for methylated substrate or SAH detection kit)
-
Test compounds
-
Plate reader (e.g., for fluorescence or luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a microplate, combine the PRMT5/MEP50 enzyme, histone peptide substrate, and the test compound in the assay buffer.
-
Initiation: Start the reaction by adding SAM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagents according to the kit manufacturer's instructions. This may involve an antibody that recognizes the methylated substrate or a reagent that detects SAH.
-
Measurement: Read the signal (e.g., fluorescence intensity) using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Antifungal Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the general principles of the broth microdilution method.[4][14][15][16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Fungal strain (e.g., Pythium recalcitrans)
-
Appropriate broth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compounds
-
Positive control antifungal agent
-
Spectrophotometer or plate reader
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain from a fresh culture, adjusting the concentration to a defined cell density (e.g., using a spectrophotometer).
-
Inoculation: Add the fungal inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability (MTT) Assay
This assay is a standard colorimetric method to assess cell viability.[1][5][17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., breast cancer, glioma cell lines)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoquinolinone derivatives for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values.
Visualizations
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP enzymes in the DNA single-strand break repair pathway and the concept of synthetic lethality in cancer cells with deficient homologous recombination repair.
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality.
General Experimental Workflow for Biological Activity Screening
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel isoquinolinone derivatives.
Caption: Workflow for synthesis and biological screening of isoquinolinone derivatives.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Neuroprotective Effects of Isoquinoline Alkaloids: A Technical Guide for Researchers
Introduction
Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have emerged as promising candidates in the quest for effective neuroprotective agents. Found in a variety of medicinal plants, these compounds have demonstrated a wide range of pharmacological activities.[1] Neuronal injury and apoptosis are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[2][3] Isoquinoline alkaloids exert their neuroprotective effects through multiple mechanisms, including the mitigation of oxidative stress, reduction of neuroinflammation, regulation of apoptosis and autophagy, and maintenance of calcium homeostasis.[4] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of key isoquinoline alkaloids, detailed experimental protocols for their evaluation, and a summary of quantitative data to support further research and drug development in this field.
Core Neuroprotective Mechanisms of Isoquinoline Alkaloids
The neuroprotective properties of isoquinoline alkaloids are attributed to their ability to modulate multiple cellular and molecular pathways implicated in neuronal cell death and dysfunction. Key alkaloids such as berberine, sanguinarine, tetrahydropalmatine, nuciferine, and tetrandrine have been extensively studied for their therapeutic potential.
1. Attenuation of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases. Several isoquinoline alkaloids have been shown to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), while reducing the levels of lipid peroxidation products like malondialdehyde (MDA).[5]
2. Anti-Inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), plays a crucial role in the progression of neurodegenerative pathologies. Isoquinoline alkaloids can suppress neuroinflammation by inhibiting key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[6]
3. Regulation of Apoptosis: Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the neuronal loss observed in neurodegenerative disorders. Isoquinoline alkaloids can modulate the apoptotic cascade by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and inhibiting the activity of executioner caspases, such as caspase-3.[7]
4. Modulation of Signaling Pathways: The neuroprotective effects of these alkaloids are often mediated through the modulation of various intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key pro-survival pathway that is often activated by isoquinoline alkaloids. Conversely, they can inhibit pro-inflammatory and pro-apoptotic pathways like the mitogen-activated protein kinase (MAPK) and NF-κB pathways.[8]
Data Presentation: Quantitative Effects of Isoquinoline Alkaloids
The following tables summarize the quantitative data on the neuroprotective effects of various isoquinoline alkaloids from in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Effects of Isoquinoline Alkaloids
| Alkaloid | Cell Line | Insult | Concentration/Dose | Observed Effect | Reference(s) |
| Berberine | SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 5-260 mg/kg (in vivo equivalent) | Significantly decreased neuronal apoptosis. | [9] |
| PC12 | Amyloid-β (Aβ) | 1-10 µM | Increased cell viability in a dose-dependent manner. | [10] | |
| Sanguinarine | HL-60 | fMLP/PMA-induced oxidative burst | IC50: 1.5-1.8 µM | Inhibition of oxidative burst. | [11] |
| 22B-cFluc | - | 0.5-4 µM | Increased caspase-3 activity in a dose-dependent manner. | [12] | |
| Tetrandrine | Rat Cortical Neurons | Glutamate, BOAA, BMAA | 10⁻⁷-10⁻⁶ mol/L | Attenuated neuronal injury (LDH release). | [1] |
| SK-N-SH | Amyloid-β (Aβ) (20 µM) | 0.1-1 µM | Prevented Aβ-induced cell death in a concentration-dependent manner. | [13] | |
| Nuciferine | HEK293 | - | IC50 (D1R): 2.09 µM, IC50 (D2R): 1.14 µM | Dopamine receptor antagonist activity. | [14] |
| Tetrahydropalmatine | - | - | - | Data not sufficiently available in a comparable format. |
Table 2: In Vivo Neuroprotective Effects of Isoquinoline Alkaloids
| Alkaloid | Animal Model | Insult | Dosage | Key Quantitative Outcomes | Reference(s) |
| Berberine | Rat (Ischemic Stroke) | MCAO | 10-300 mg/kg | Significant reduction in infarct volume. | [6] |
| Rat (Alzheimer's) | D-galactose | 5-260 mg/kg | Significantly shortened escape latency in Morris water maze. | [9] | |
| Sanguinarine | Rat | Cerebral Ischemia | - | Significantly reduced infarct volume and levels of TNF-α, IL-6, and IL-1β. | |
| Rat | Post-stroke cognitive impairment | 1.0, 2.5, 6.25 mg/kg | 6.25 mg/kg dose significantly improved cognitive function and reduced neuronal apoptosis. | [15] | |
| Tetrandrine | Rat | Ischemia/Reperfusion | 30 mg/kg/day | Significantly decreased the number of TUNEL-positive cells. | [7][10] |
| Rat (Vascular Dementia) | Two-vessel occlusion | 10 and 30 mg/kg | Increased percentage of living cells in the hippocampal CA1 region to 86.4% and 91.3%, respectively, from 46.8% in the model group. | [16] | |
| Tetrahydropalmatine | Rat | D-galactose induced memory impairment | - | Ameliorated memory impairment, decreased MDA and NO, and increased GSH, SOD, CAT, and GPx activities. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective effects of isoquinoline alkaloids.
1. In Vitro Model: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This protocol simulates ischemic conditions in vitro.
-
Cell Culture: Culture PC12 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction:
-
Replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber (e.g., with 95% N2 and 5% CO2) for a specified period (e.g., 2-6 hours).
-
-
Reperfusion: After the OGD period, replace the glucose-free medium with complete culture medium and return the cells to normoxic conditions (5% CO2, 95% air) for a designated time (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability can be assessed using the MTT assay. Add MTT solution to the cells, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm.
2. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a common model for inducing focal cerebral ischemia.
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA through the ECA stump and advance it to occlude the origin of the middle cerebral artery.
-
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Assessment of Neurological Deficit: Evaluate neurological deficits at various time points post-surgery using a standardized scoring system.
-
Infarct Volume Measurement: After a set survival period (e.g., 24 hours), sacrifice the animals, and slice the brains. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
3. Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay (TBARS Method):
-
Superoxide Dismutase (SOD) Activity Assay:
-
Prepare tissue homogenates.
-
Use a commercial SOD assay kit, which is typically based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine-xanthine oxidase system.
-
Measure the absorbance at the specified wavelength (e.g., 450 nm). The degree of inhibition of the colorimetric reaction is proportional to the SOD activity.[3][19]
-
4. Assessment of Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Fix brain tissue sections or cultured cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the samples with a solution containing Triton X-100 or proteinase K.
-
TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).
-
Detection:
-
For fluorescently labeled dUTPs, visualize directly under a fluorescence microscope.
-
For Br-dUTP, use a fluorescently labeled anti-BrdU antibody for detection.
-
-
Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (counterstained with DAPI or Hoechst).[8]
5. Western Blot Analysis for PI3K/Akt Pathway
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Signaling Pathway Diagrams (Graphviz DOT Language)
Caption: General overview of neuroprotective signaling pathways modulated by isoquinoline alkaloids.
Caption: A generalized experimental workflow for evaluating neuroprotective compounds.
Caption: The PI3K/Akt signaling pathway activated by isoquinoline alkaloids to promote neuronal survival.
Isoquinoline alkaloids represent a rich and promising source of lead compounds for the development of novel neuroprotective therapies. Their multifaceted mechanisms of action, targeting key pathological processes in neurodegeneration, make them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers, summarizing the current understanding of their neuroprotective effects, offering detailed experimental protocols for their evaluation, and presenting available quantitative data. Future research should focus on conducting more head-to-head comparative studies under standardized conditions to better elucidate the relative efficacy of different isoquinoline alkaloids and to further unravel their complex molecular mechanisms. Such efforts will be crucial in translating the therapeutic potential of these natural compounds into effective treatments for debilitating neurodegenerative diseases.
References
- 1. [Protective effect of tetrandrine on neuronal injury in cultured cortical neurons of rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Properties of Berberine: Molecular Mechanisms and Clinical Implications [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protective effect of tetrahydropalmatine against d-galactose induced memory impairment in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of berberine in preclinical models of ischemic stroke: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Neuroprotective effects and possible mechanisms of berberine in animal models of Alzheimer’s disease: a systematic review and meta-analysis [frontiersin.org]
- 9. Tetrandrine attenuates ischemia/reperfusion‑induced neuronal damage in the subacute phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sanguinarine is a potent inhibitor of oxidative burst in DMSO-differentiated HL-60 cells by a non-redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tetrandrine selectively protects against amyloid-beta protein - but not against MPTP-induced cytotoxicity in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory and neuroprotective effects of sanguinarine following cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of tetrandrine against vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a versatile synthetic intermediate that holds significant importance in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a reactive bromine atom on the aromatic ring, make it a valuable building block for the synthesis of a wide array of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental data is available, certain properties are based on computational predictions.
| Property | Value | Reference |
| CAS Number | 147497-32-3 | [1][2] |
| Molecular Formula | C₉H₈BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1] |
| Appearance | Gray solid | [2] |
| Boiling Point | 453.3±45.0 °C (Predicted) | [1] |
| Density | 1.559±0.06 g/cm³ (Predicted) | [1] |
| Melting Point | 170.0-173.1 °C | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis of this compound
The most commonly employed synthetic route to this compound involves a Schmidt rearrangement of 5-bromo-1-indanone. This method provides a reliable and scalable approach to this key intermediate.
Experimental Protocol: Synthesis from 5-Bromo-1-indanone[2]
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (DCM)
-
Methanesulfonic acid
-
Sodium azide (NaN₃)
-
1.0 M aqueous sodium hydroxide (NaOH)
-
Saturated brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.08 g, 5.1 mmol) in dichloromethane (30 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add methanesulfonic acid (15 mL) followed by the portion-wise addition of sodium azide (0.5 g, 7.7 mmol) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), carefully quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide (50 mL) at 0°C.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases and wash with saturated brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 v/v) as the eluent.
-
Concentrate the fractions containing the desired product to afford this compound as a gray solid (0.45 g, 39% yield).
Spectroscopic Data
¹H NMR (Predicted):
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for a substituted benzene ring.
-
-CH₂-CH₂- Protons: Two triplets, one around 3.0-3.5 ppm (adjacent to the carbonyl group) and another around 2.8-3.2 ppm (adjacent to the aromatic ring).
-
-NH- Proton: A broad singlet, typically in the range of 6.0-8.0 ppm, which is exchangeable with D₂O.
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the downfield region, around 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the range of 120-140 ppm, with the carbon bearing the bromine atom appearing at a distinct chemical shift.
-
-CH₂- Carbons: Two signals in the aliphatic region, typically between 25-45 ppm.
FT-IR (Predicted):
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z 225 and an M+2 peak of similar intensity at m/z 227, characteristic of a compound containing one bromine atom.
Applications in Synthetic and Medicinal Chemistry
This compound is a key building block for the synthesis of various biologically active molecules, primarily through functionalization of the bromine-substituted aromatic ring via cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of diverse chemical libraries for drug discovery.
Synthesis of Dopamine D₃ Receptor Ligands
Derivatives of this compound are utilized as intermediates in the synthesis of selective dopamine D₃ receptor ligands.[1] These ligands are of interest for the treatment of various neurological and psychiatric disorders, including schizophrenia and substance abuse.[3] The synthesis often involves a Buchwald-Hartwig amination to introduce a piperazine moiety, which is a common pharmacophore in dopamine receptor ligands.
Experimental Protocol: Buchwald-Hartwig Amination for Dopamine D₃ Receptor Ligand Precursors
Materials:
-
This compound
-
tert-Butyl piperazine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 6-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3,4-dihydro-2H-isoquinolin-1-one. This intermediate can be further elaborated to target dopamine D₃ receptor ligands.
Synthesis of PARP Inhibitors
The isoquinolinone scaffold is a key structural motif in a number of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies. This compound can serve as a starting material for the synthesis of novel PARP inhibitors. The synthesis typically involves Suzuki-Miyaura or other cross-coupling reactions to introduce functionalities that mimic the nicotinamide portion of the NAD+ substrate, which is crucial for binding to the PARP enzyme.
Experimental Protocol: Suzuki-Miyaura Coupling for PARP Inhibitor Scaffolds
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the mixture.
-
Heat the reaction mixture to reflux (around 80-100 °C) under an inert atmosphere for 4-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-aryl-3,4-dihydro-2H-isoquinolin-1-one derivative, a key scaffold for further elaboration into PARP inhibitors.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine substituent enable the construction of a wide range of complex heterocyclic compounds. As demonstrated, this building block plays a crucial role in the development of potential therapeutics targeting important biological targets such as dopamine D₃ receptors and PARP enzymes. The detailed protocols and information provided in this guide are intended to facilitate further research and innovation in the application of this important synthetic intermediate.
References
The Therapeutic Potential of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a versatile heterocyclic scaffold that has emerged as a critical building block in medicinal chemistry. Its unique structural features and reactive bromine handle make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the therapeutic applications of derivatives of this compound, with a primary focus on its role in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and synthetic workflows to facilitate further research and development in this promising area.
Introduction
The 3,4-dihydroisoquinolin-1-one core is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide array of biological activities. The introduction of a bromine atom at the 6-position provides a strategic advantage for synthetic chemists, offering a reactive site for various cross-coupling reactions to introduce diverse functionalities and modulate the pharmacological properties of the resulting molecules. While this compound itself is not known to possess significant therapeutic activity, its derivatives have shown considerable promise, particularly as inhibitors of enzymes involved in critical cellular processes like DNA repair.
Primary Therapeutic Application: PARP Inhibition in Oncology
The most significant therapeutic application of the this compound scaffold lies in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. This targeted approach has led to the approval of several PARP inhibitors for the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancer.
The isoquinolinone core effectively mimics the nicotinamide moiety of the NAD+ substrate, enabling competitive binding to the catalytic domain of PARP enzymes. The 6-position of the isoquinolinone ring provides an accessible vector for substitution to enhance potency, selectivity, and pharmacokinetic properties.
Quantitative Data: PARP Inhibitory Activity
While direct derivatization of the 6-bromo position is a logical synthetic strategy, published research with specific IC50 values often involves closely related analogs. A notable study by Safrygin et al. investigated a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, including a 7-fluoro analog which serves as a good surrogate to understand the potential of halogenated isoquinolinones as PARP inhibitors.[1] The following table summarizes the in vitro inhibitory activity of a lead compound from this series against PARP1 and PARP2.
| Compound ID | Structure | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) |
| 3l | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 156 | 70.1 | 0.45 |
Table 1: In vitro inhibitory activity of a lead 7-fluoro-3,4-dihydroisoquinolin-1-one derivative against PARP1 and PARP2. Data sourced from Safrygin et al.[1]
This data demonstrates that the substituted dihydroisoquinolin-1-one scaffold can yield potent, nanomolar inhibitors of PARP enzymes. The substitution at the 4-position with a carboxamide moiety appears crucial for activity, while the halogen at the 7-position (analogous to the 6-position in the parent compound of interest) is well-tolerated and contributes to the overall pharmacological profile.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the Schmidt rearrangement of 5-bromo-1-indanone.[2]
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (CH2Cl2)
-
Methanesulfonic acid (CH3SO3H)
-
Sodium azide (NaN3)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (e.g., 1.08 g, 5.1 mmol) in dichloromethane (30 mL).
-
Cool the flask to 0°C in an ice bath.
-
Sequentially add methanesulfonic acid (15 mL) and sodium azide (0.5 g, 7.7 mmol) to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
After completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL) at 0°C.
-
Extract the aqueous phase with dichloromethane (1 x 100 mL).
-
Combine the organic phases and wash with saturated brine solution (1 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent to yield this compound as a solid.[2]
General Procedure for Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is a versatile handle for introducing aryl or heteroaryl moieties via Suzuki-Miyaura cross-coupling, a powerful method for C-C bond formation.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., Dioxane, Toluene, DMF with water)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), palladium catalyst (e.g., 5-10 mol%), and base (2-3 equivalents).
-
Add the appropriate solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro PARP Inhibition Assay (Colorimetric)
The inhibitory activity of synthesized compounds against PARP1 and PARP2 can be determined using commercially available colorimetric assay kits.[1]
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format. The amount of incorporated biotinylated ADP-ribose is detected using a streptavidin-HRP conjugate followed by a colorimetric substrate.
General Protocol:
-
To a 96-well plate coated with histones, add the PARP enzyme (PARP1 or PARP2) and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the PARP reaction to occur.
-
Wash the plate to remove unreacted components.
-
Add a streptavidin-HRP conjugate and incubate to allow binding to the biotinylated ADP-ribose.
-
Wash the plate again.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PARP Inhibition and Synthetic Lethality Pathway.
Caption: General Synthetic and Evaluation Workflow.
Other Potential Therapeutic Applications
While the development of PARP inhibitors is the most prominent application, the isoquinolinone scaffold has been explored for other therapeutic targets. Literature suggests that derivatives of isoquinolines and related structures may have activity as:
-
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors: These have potential applications in cardiovascular diseases and oncology.
-
3-Phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors: PDK1 is a key node in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.
-
Dopamine Receptor Modulators: Certain isoquinoline derivatives have been investigated for their potential to treat neurological and psychiatric disorders.
However, specific examples of potent and selective inhibitors for these targets that are directly synthesized from this compound are less prevalent in the current scientific literature. Further exploration of the chemical space around this scaffold could unveil novel candidates for these and other therapeutic targets.
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile starting material in drug discovery. Its application in the synthesis of potent PARP inhibitors highlights its significance in modern oncology research. The strategic placement of the bromine atom allows for extensive structure-activity relationship (SAR) studies through the introduction of a wide variety of substituents.
Future research should focus on:
-
Exploring diverse substitutions at the 6-position: Utilizing a broader range of cross-coupling reactions to access novel chemical space and improve inhibitor potency and selectivity.
-
Investigating other positions for modification: Combining modifications at the 6-position with substitutions at other positions of the isoquinolinone ring to fine-tune the pharmacological profile.
-
Expanding the scope to other therapeutic targets: Systematically screening libraries of derivatives based on this scaffold against other kinases and CNS targets to identify new therapeutic opportunities.
The continued exploration of the chemistry and biology surrounding this compound is expected to yield novel and impactful therapeutic agents in the years to come.
References
An In-depth Technical Guide to Isoquinolinone Derivatives in Central Nervous System Research
Authored for: Researchers, Scientists, and Drug Development Professionals
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS). These derivatives have emerged as promising therapeutic agents for a range of neurological and psychiatric disorders, including stroke, schizophrenia, Huntington's disease, and neurodegenerative conditions. Their diverse pharmacological profiles stem from their ability to potently and selectively modulate key CNS targets, such as poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs).
This guide provides a comprehensive overview of the core science, quantitative data, and experimental methodologies associated with the study of isoquinolinone derivatives in CNS research.
Data Presentation: Quantitative Efficacy of Isoquinolinone Derivatives
The therapeutic potential of isoquinolinone derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key data for representative compounds targeting PARP-1 and PDE10A, two major areas of investigation.
Table 1: In Vitro Potency of Isoquinolinone-Based PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair, but its overactivation, particularly during cerebral ischemia, can lead to neuronal death through energy failure.[1] Isoquinolinone derivatives have been developed as potent PARP-1 inhibitors with neuroprotective properties.[1][2]
| Compound Name/Class | Target | Potency (IC50) | Assay Type | Therapeutic Indication | Reference |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 | 0.45 ± 0.1 µM | In Vitro Enzyme Activity | Cerebral Ischemia | [1] |
| 5-hydroxy TIQ-A | PARP-1 | 0.39 ± 0.19 µM | In Vitro Enzyme Activity | Cerebral Ischemia | [1] |
| 5-methoxy TIQ-A | PARP-1 | 0.21 ± 0.12 µM | In Vitro Enzyme Activity | Cerebral Ischemia | [1] |
| Isoquinolinone-Naphthoquinone (5c) | PARP-1 | 2.4 nM | Enzymatic Assay | Glioma | [3] |
| Isoquinolinone-Naphthoquinone (5d) | PARP-1 | 4.8 nM | Enzymatic Assay | Glioma | [3] |
| 5-Aminoisoquinolinone (5-AIQ) | PARP-1 | Not Specified | --- | Autism (mouse model) | [4] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro and In Vivo Profile of Isoquinolinone-Based PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum and is a key regulator of cyclic nucleotide (cAMP and cGMP) signaling.[5][6] Inhibition of PDE10A is a therapeutic strategy for disorders involving basal ganglia dysfunction, such as schizophrenia and Huntington's disease.[7][8]
| Compound Name | Target | Potency (IC50/Ki) | In Vivo Model | Key Finding | Reference |
| PF-02545920 | PDE10A | Not Specified | Huntington's Disease (Clinical) | Failed to show separation from placebo. | [8] |
| PF-02545920 | PDE10A | Not Specified | Schizophrenia (Adjunctive) | Failed to show separation from placebo. | [8] |
| Papaverine | PDE10A | Not Specified | --- | Known reference inhibitor. | [6] |
| Compound 13 (Multi-target) | D2, 5-HT1A/2A/6/7 | Ki < 10 nM for most | Rodent models of schizophrenia | Reversed hyperlocomotion and cognitive deficits. | [9][10] |
| Compound 27 (Multi-target) | D2, D3, 5-HT1A/2A | High affinity | Rodent models of schizophrenia | Inhibited apomorphine-induced climbing without catalepsy. | [9] |
Ki: The inhibition constant, an indicator of the binding affinity of an inhibitor to an enzyme.
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel compounds. Below are standardized protocols for key in vitro and in vivo experiments cited in CNS research involving isoquinolinone derivatives.
Protocol 1: In Vitro PARP-1 Enzyme Inhibition Assay (ELISA-Based)
This protocol outlines a method to determine the IC50 value of a test compound against recombinant human PARP-1.[11]
Objective: To quantify the inhibitory effect of an isoquinolinone derivative on PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Test compound (isoquinolinone derivative) dissolved in DMSO
-
Anti-PAR primary antibody and HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution (e.g., 1 M H2SO4)
-
Plate reader for absorbance measurement
Procedure:
-
Plate Coating: Coat 96-well plates with Histone H1 overnight at 4°C. Wash plates with PBS containing 0.05% Tween-20 (PBST).
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 1-2%.[12]
-
Reaction Setup: Add the reaction mixture containing Assay Buffer, activated DNA, and NAD+ to each well.
-
Compound Addition: Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Enzyme Initiation: Initiate the reaction by adding recombinant PARP-1 enzyme to each well. Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Wash the plate thoroughly with PBST.
-
Add the primary anti-PAR antibody and incubate as per the manufacturer's recommendation.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate.
-
-
Signal Development: After a final wash, add the TMB substrate. Allow the colorimetric reaction to develop, then stop it with the Stop Solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol describes a homogeneous assay for high-throughput screening of PDE10A inhibitors.[13]
Objective: To determine the IC50 value of an isoquinolinone derivative against PDE10A using a fluorescence polarization (FP) method.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
PDE Assay Buffer
-
Binding Agent (binds to the hydrolyzed monophosphate)
-
Test compound (isoquinolinone derivative) dissolved in DMSO
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Dilute the PDE10A enzyme to its working concentration in PDE Assay Buffer.
-
Dilute the FAM-cAMP substrate solution.
-
Prepare serial dilutions of the test inhibitor in buffer with a low percentage of DMSO.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor solutions (or buffer for controls) to the wells.[5]
-
Add 25 µL of the FAM-cAMP substrate solution to all wells except the "Blank".[5]
-
To initiate the reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add buffer to the "Substrate Control" wells.[5]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[5]
-
Signal Detection:
-
Data Analysis: The FP is measured in millipolarization units (mP). Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control)).[5] Plot percent inhibition against inhibitor concentration to calculate the IC50 value.
Protocol 3: In Vivo Model of Focal Cerebral Ischemia (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model in rodents is the most commonly used model to simulate human ischemic stroke and evaluate the efficacy of neuroprotective agents.[14][15][16][17]
Objective: To assess the neuroprotective effect of an isoquinolinone derivative in reducing infarct volume following an ischemic insult.
Animals: Male rats (e.g., Sprague-Dawley or Wistar) or mice.
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Monitor body temperature and maintain it at 37°C.
-
Surgical Procedure (Intraluminal Suture Model):
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a silicon-coated nylon filament through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[18]
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 60-90 minutes). After the ischemic period, withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer the isoquinolinone derivative or vehicle via the desired route (e.g., intraperitoneal, intravenous) at a specific time point relative to the ischemic insult (e.g., before, during, or after).[1]
-
Outcome Assessment (24-48 hours post-MCAO):
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the mean infarct volume and neurological scores between the treatment and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations: Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: PARP-1 inhibition pathway in neuronal injury.
Caption: PDE10A signaling in a medium spiny neuron.
Caption: Drug discovery workflow for CNS candidates.
References
- 1. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. criver.com [criver.com]
- 17. ahajournals.org [ahajournals.org]
- 18. In vivo animal stroke models: a rationale for rodent and non-human primate models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one from 5-bromo-1-indanone.
Abstract
This application note provides a detailed protocol for the synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a valuable building block in medicinal chemistry and drug development, starting from 5-bromo-1-indanone. The synthesis is achieved through a Schmidt rearrangement, a robust method for the ring expansion of cyclic ketones to lactams. This document is intended for researchers and scientists in the fields of organic synthesis and drug discovery, offering a comprehensive guide to the experimental procedure, including reaction conditions, purification, and characterization data.
Introduction
This compound and its derivatives are important scaffolds in the development of various therapeutic agents. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The conversion of 5-bromo-1-indanone to the corresponding lactam via a Schmidt rearrangement is an efficient one-step process that expands the five-membered carbocyclic ring to a six-membered nitrogen-containing heterocycle. The reaction is typically carried out using sodium azide in the presence of a strong acid, such as methanesulfonic acid.
Reaction Scheme
The overall transformation from 5-bromo-1-indanone to this compound is depicted below:
Caption: Schmidt rearrangement of 5-bromo-1-indanone.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-1-indanone | [1] |
| Product | This compound | [1] |
| Molecular Formula (Product) | C₉H₈BrNO | [1] |
| Molecular Weight (Product) | 226.07 g/mol | [1] |
| Yield | 39% | [1] |
| Physical Appearance | Gray solid | [1] |
Experimental Protocol
This protocol is based on the procedure reported for the Schmidt rearrangement of 5-bromo-1-indanone.[1]
Materials:
-
5-bromo-1-indanone (1.08 g, 5.1 mmol)
-
Dichloromethane (DCM, 30 mL)
-
Methanesulfonic acid (15 mL)
-
Sodium azide (0.5 g, 7.7 mmol)
-
1.0 M aqueous sodium hydroxide (50 mL)
-
Saturated brine solution (40 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add 5-bromo-1-indanone (1.08 g, 5.1 mmol).
-
Cool the flask in an ice bath (0 °C).
-
Sequentially add dichloromethane (30 mL), methanesulfonic acid (15 mL), and sodium azide (0.5 g, 7.7 mmol) to the flask with stirring.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 3 hours.
-
Upon completion of the reaction, carefully quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide (50 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases and wash with saturated brine solution (40 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (v/v = 3:1) as the eluent.
-
The final product, this compound, is obtained as a gray solid (0.45 g, 39% yield).[1]
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Methanesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The quenching step is exothermic. Add the sodium hydroxide solution slowly and with cooling.
Conclusion
The Schmidt rearrangement of 5-bromo-1-indanone provides a direct and efficient route to this compound. The protocol described herein is straightforward and can be readily implemented in a standard organic synthesis laboratory. The resulting product is a versatile intermediate for the synthesis of more complex molecules with potential biological activity.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to key palladium-catalyzed cross-coupling reactions of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The functionalization at the 6-position via robust palladium-catalyzed methodologies enables the creation of diverse chemical libraries for drug discovery and development.
Introduction
The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in numerous biologically active molecules. The bromine atom at the 6-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This document details protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Carbonylative coupling reactions, providing researchers with the necessary information to synthesize novel derivatives for further investigation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used for the synthesis of 6-aryl or 6-heteroaryl derivatives.
Data Presentation
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/Water | 90 | 8 | 92 |
| 3 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/Water | 110 | 16 | 78 |
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent system.
-
Add the palladium catalyst and ligand (if required).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the 6-position of the isoquinolinone core and a terminal alkyne, providing access to alkynyl-substituted derivatives.
Data Presentation
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 8 | 91 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | Acetonitrile | 70 | 5 | 85 |
Experimental Protocol
General Procedure for Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 equiv.) dropwise to the stirred mixture.
-
Heat the reaction mixture to the specified temperature and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of 6-amino-substituted 3,4-dihydro-2H-isoquinolin-1-ones through the formation of a C-N bond.[1]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | Cs₂CO₃ | THF | 90 | 16 | 88 |
Experimental Protocol
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction tube.
-
Add this compound and the desired amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Visualization
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form 6-alkenyl derivatives.[2]
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 70 (Est.) |
| 2 | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | 75 (Est.) |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 20 | 68 (Est.) |
| Note: Yields are estimated based on similar reported reactions. |
Experimental Protocol
General Procedure for Heck Reaction:
-
To a pressure tube, add this compound (1.0 equiv.), the palladium catalyst, and the ligand (if required).
-
Add the solvent, the base, and the alkene (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualization
Carbonylative Coupling
Carbonylative coupling reactions introduce a carbonyl group at the 6-position, which can be trapped by various nucleophiles to form amides, esters, or carboxylic acids.
Data Presentation
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure (atm) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (Aminocarbonylation) | Pd(OAc)₂ (5) | Xantphos (10) | Et₃N | Toluene | 10 | 100 | 24 | 75 (Est.) |
| 2 | Methanol (Alkoxycarbonylation) | PdCl₂(dppf) (5) | - | Et₃N | Methanol | 20 | 120 | 18 | 65 (Est.) |
| Note: Yields are estimated based on similar reported reactions. |
Experimental Protocol
General Procedure for Aminocarbonylation:
-
Charge a high-pressure autoclave with this compound (1.0 equiv.), the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent and the amine nucleophile (2.0 equiv.).
-
Seal the autoclave, purge several times with carbon monoxide, and then pressurize to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
After cooling and carefully venting the CO, dilute the reaction mixture with an organic solvent.
-
Filter the mixture and wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization
Application in the Synthesis of PARP Inhibitors
This compound is a key intermediate in the synthesis of various PARP inhibitors. The palladium-catalyzed reactions described above are instrumental in building the complex molecular architectures required for potent and selective inhibition of the PARP enzyme family. For instance, Suzuki-Miyaura and Buchwald-Hartwig reactions are frequently employed to introduce specific aryl and amino moieties that are crucial for binding to the active site of PARP.
Signaling Pathway Context
References
Application Notes and Protocols: Synthesis of Dopamine Receptor Ligands from 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid structure and sites for chemical modification make it an ideal starting point for the development of novel therapeutics targeting the central nervous system (CNS). Dopamine receptors, which are G-protein coupled receptors (GPCRs) integral to neurotransmission, are critical targets for treating neuropsychiatric disorders such as Parkinson's disease and schizophrenia.
This document provides a detailed protocol for the synthesis of dopamine receptor ligands using 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a key building block. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. The primary transformation detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and efficient method for forming carbon-carbon bonds. This approach allows for the generation of a library of 6-aryl-3,4-dihydro-2H-isoquinolin-1-one derivatives for screening and optimization as potent and selective dopamine receptor ligands.
General Synthetic Workflow
The overall strategy involves a two-stage process. First, a Suzuki-Miyaura coupling reaction is used to introduce a desired aryl group at the 6-position of the isoquinolinone core. Second, the resulting intermediate can be further modified, for example, by N-alkylation, to introduce additional diversity and modulate the pharmacological profile of the final compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the synthesis of 6-(4-methoxyphenyl)-3,4-dihydro-2H-isoquinolin-1-one as a representative example.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 equiv)
-
Toluene and Water (10:1 ratio)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Hexanes
-
Nitrogen or Argon gas supply
-
Round-bottom flask or reaction vial, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add degassed toluene and water (10:1 v/v) via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[1]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Dopamine Receptor Binding Assay
This protocol outlines a general radioligand displacement assay to determine the binding affinity (Ki) of synthesized compounds for dopamine D2 receptors.
Materials:
-
Cell membranes from CHO or HEK 293 cells stably expressing human dopamine D2 receptors.
-
[³H]-Spiperone (radioligand).
-
Synthesized test compounds.
-
Haloperidol (non-specific binding control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates, filter mats, scintillation counter, and scintillation fluid.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer to wells for total binding, non-specific binding, and test compound dilutions.
-
Compound Addition: Add the synthesized compounds at various concentrations (typically from 0.1 nM to 10 µM) to the respective wells. Add a high concentration of Haloperidol (e.g., 10 µM) to the non-specific binding wells.
-
Radioligand Addition: Add [³H]-Spiperone to all wells at a final concentration close to its Kd value.
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
The synthetic protocol can be applied to a range of arylboronic acids to generate a library of compounds. The results can be summarized for easy comparison.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Arylboronic Acid (R-B(OH)₂) | Product (6-Aryl-...) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-... | Toluene/H₂O | 100 | 6 | 85 |
| 2 | 3-Chlorophenylboronic acid | 6-(3-Chlorophenyl)-... | Dioxane/H₂O | 90 | 8 | 78 |
| 3 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)-... | Dioxane/H₂O | 90 | 12 | 65 |
| 4 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)-... | Toluene/H₂O | 100 | 5 | 81 |
Yields are representative and based on similar reported procedures.[1][2]
Table 2: Representative Pharmacological Data for a 6-Aryl-isoquinolinone Ligand
| Compound ID | R Group (at 6-position) | D₁ Ki (nM) | D₂ Ki (nM) | D₃ Ki (nM) | D₂/D₁ Selectivity |
| Ligand-1 | 4-Methoxyphenyl | >1000 | 15.4 | 5.2 | >65 |
| Ligand-2 | 3-Chlorophenyl | >1000 | 22.8 | 8.1 | >43 |
Data is representative for this class of compounds to illustrate potential pharmacological profiles.[3][4]
Mechanisms and Signaling Pathways
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families based on their signaling properties. D1-like receptors typically couple to Gs/Golf proteins to activate adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP). In contrast, D2-like receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 9. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatile Role of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a key heterocyclic building block that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic scaffold and the presence of a reactive bromine atom make it an ideal starting material for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and dopamine receptor modulators.
Applications in Medicinal Chemistry
The isoquinolinone core is a privileged scaffold found in numerous bioactive molecules. The bromo-substituted dihydroisoquinolinone, in particular, serves as a versatile intermediate for introducing molecular diversity through various cross-coupling reactions, enabling the fine-tuning of pharmacological properties. Key therapeutic areas where derivatives of this compound have shown promise include oncology and neurology.
PARP Inhibitors for Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of double-strand breaks (DSBs) during cell division, ultimately resulting in cell death through a concept known as synthetic lethality.[1][2] Isoquinolinone-based compounds have emerged as potent PARP inhibitors.
Dopamine Receptor Modulators for Neurological Disorders
Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, are G-protein coupled receptors that play a critical role in neurotransmission. The D2-like receptors are particularly important targets for antipsychotic drugs used in the treatment of schizophrenia and other neurological disorders. Derivatives of the 3,4-dihydroisoquinolin-1-one scaffold have been explored as dopamine D2 receptor antagonists.
Quantitative Data Summary
The following tables summarize the biological activities of various isoquinolinone derivatives.
Table 1: In Vitro Activity of Isoquinolinone-Based PARP Inhibitors
| Compound ID | Modification on Isoquinolinone Core | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |
| I-1 | 5-Benzoyloxy | 9000 | 150 | [3] |
| I-2 | 5-Benzamido | 13900 | 1500 | [3] |
| I-3 | Naphthyridinone derivative | 34 (as preclinical candidate) | - | [1] |
| I-4 | Quinoxaline-based bioisostere (8a) | 2.31 | - | [4] |
| I-5 | Quinoxaline-based bioisostere (5) | 3.05 | - | [4] |
| Olaparib | (Reference Drug) | 4.40 | - | [4] |
Table 2: Antifungal Activity of 3,4-dihydroisoquinolin-1-one Derivatives
| Compound ID | Modification on Isoquinolinone Core | EC50 against Pythium recalcitrans (μM) | Reference |
| II-1 (I23) | 2-(4-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 14 | [5][6] |
| Hymexazol | (Commercial Fungicide) | 37.7 | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 5-bromo-1-indanone via a Schmidt reaction.
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (CH2Cl2)
-
Methanesulfonic acid (CH3SO3H)
-
Sodium azide (NaN3)
-
1.0 M aqueous sodium hydroxide (NaOH)
-
Saturated brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.08 g, 5.1 mmol) in dichloromethane (30 mL).
-
Cool the flask to 0°C in an ice bath.
-
Sequentially add methanesulfonic acid (15 mL) and sodium azide (0.5 g, 7.7 mmol) to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
After completion of the reaction (monitored by TLC), carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL) at 0°C.
-
Extract the aqueous phase with dichloromethane (1 x 100 mL).
-
Combine the organic phases and wash with saturated brine (1 x 40 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 3:1) to yield this compound as a gray solid (0.45 g, 39% yield).[7]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of the bromo-isoquinolinone with various boronic acids to introduce aryl or heteroaryl substituents at the 6-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Seal the flask and purge with an inert gas for 5-10 minutes.
-
Under the inert atmosphere, add the anhydrous solvent and degassed water (typically in a 4:1 ratio).
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-3,4-dihydro-2H-isoquinolin-1-one.[2]
Mandatory Visualizations
Caption: PARP Inhibition Signaling Pathway.
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Dopamine D2 Receptor Signaling.
References
- 1. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its derivatives have shown a wide range of pharmacological activities, making them attractive candidates for drug discovery.[3][4] The presence of a bromine atom at the 6-position of the 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one scaffold provides a versatile chemical handle for extensive derivatization.[5][6] This allows for the strategic introduction of various substituents to explore the structure-activity relationship (SAR) and develop novel therapeutic agents.
This document provides detailed protocols for the synthesis of the core scaffold, its subsequent derivatization via modern cross-coupling reactions, and standard biological screening assays to evaluate the resulting compound library. The primary derivatization strategies discussed are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation, enabling the synthesis of a diverse set of analogues for screening against targets such as Poly(ADP-ribose)polymerases (PARPs) and various kinases.[2][5][7]
Experimental Workflow and Key Reactions
The overall strategy involves the initial synthesis of the this compound core, followed by its diversification using palladium-catalyzed cross-coupling reactions. The newly synthesized derivatives are then purified, characterized, and subjected to biological screening to identify promising lead compounds for further development.
Figure 1: General experimental workflow from synthesis to biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core scaffold from 5-bromo-1-indanone via a Schmidt reaction.[8]
Materials:
-
5-bromo-1-indanone
-
Dichloromethane (DCM)
-
Methanesulfonic acid
-
Sodium azide (NaN₃)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (EtOAc)
Equipment:
-
Round bottom flask (100 mL)
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 100 mL round bottom flask, add 5-bromo-1-indanone (1.0 eq, e.g., 1.08 g, 5.1 mmol).[8]
-
Place the flask in an ice bath and add dichloromethane (30 mL) followed by the sequential, slow addition of methanesulfonic acid (15 mL) and sodium azide (1.5 eq, e.g., 0.5 g, 7.7 mmol).[8]
-
Remove the flask from the ice bath and stir the reaction mixture at room temperature for 3 hours.[8]
-
Upon completion (monitor by TLC), carefully quench the reaction by slowly adding 1.0 M aqueous NaOH solution (50 mL) while cooling in an ice bath.[8]
-
Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (100 mL).[8]
-
Combine the organic phases, wash with saturated brine (40 mL), dry over anhydrous Na₂SO₄, and filter.[8]
-
Concentrate the filtrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1) eluent system to yield this compound as a solid.[8]
Protocol 2: Derivatization via Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 6-position.[5][9][10]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)[9]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[9]
-
Ethyl Acetate (EtOAc)
-
Nitrogen or Argon gas
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating block or oil bath
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq), the desired boronic acid/ester (1.2 eq), and the base (2.0 eq).[9]
-
Inert Atmosphere: Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.[9]
-
Solvent/Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe.[9] Then, add the palladium catalyst.[9]
-
Reaction: Place the sealed tube in a preheated heating block (80-100 °C) and stir vigorously for 2-24 hours.[9]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.[9]
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash with water, then brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.[11][12]
Protocol 3: Derivatization via Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol outlines a general procedure for the palladium-catalyzed amination to introduce primary or secondary amines at the 6-position.[13][14][15]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)[14]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[14]
-
Nitrogen or Argon gas
Equipment:
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer with heating block or oil bath
-
Glovebox (recommended for handling air-sensitive reagents)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.[14]
-
Add the this compound and the desired amine.[13]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.[14]
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.[14]
-
Monitoring: Monitor reaction progress by TLC or LC-MS.[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., EtOAc) and filter through a pad of celite to remove palladium residues.[14]
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics | Semantic Scholar [semanticscholar.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one in oncology research.
Note: Direct research on the specific application of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one in oncology is limited in publicly available literature. The following application notes and protocols are based on the broader class of isoquinolin-1-one derivatives, which have demonstrated significant potential in oncology research through various mechanisms of action. This information is intended to provide a foundational understanding and guide for researchers, scientists, and drug development professionals working with similar compounds.
Introduction
The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, derivatives of isoquinolin-1-one have emerged as promising candidates for the development of novel anticancer therapeutics.[1] These compounds have been shown to target several key pathways and proteins involved in cancer cell proliferation, survival, and DNA repair. Their mechanisms of action are multifaceted and include the inhibition of poly(ADP-ribose) polymerase (PARP), tankyrase, inhibitor of apoptosis proteins (IAPs), and human epidermal growth factor receptor 2 (HER2).[2][3][4][5] This document provides an overview of the key applications of isoquinolin-1-one derivatives in oncology research, along with detailed protocols for relevant experiments.
Key Applications in Oncology
PARP-1 Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[7] Several isoquinolin-1-one derivatives have been identified as potent PARP-1 inhibitors.[3][8]
Quantitative Data Summary: Isoquinolin-1-one Derivatives as PARP-1 Inhibitors
| Compound Class | Target | IC50 (nM) | Cell Line | Reference |
| Isoquinolinone-Naphthoquinone Hybrids | PARP-1 | 2.4 - 4.8 | C6 Glioma, U87MG Glioma | [8] |
| Naphthyridinone Analogs | PARP-1 | Potent (specific values not detailed) | MDA-MB-436 | [3] |
Tankyrase Inhibition
Tankyrases (TNKS1 and TNKS2) are members of the PARP family that regulate the stability of several proteins involved in key cellular processes, including the Wnt/β-catenin signaling pathway.[9][10] Dysregulation of the Wnt pathway is a hallmark of many cancers. Isoquinolin-1-one derivatives have been developed as potent tankyrase inhibitors, leading to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing Wnt signaling.[2][11]
Quantitative Data Summary: Isoquinolin-1-one Derivatives as Tankyrase Inhibitors
| Compound | Target | IC50 (µM) | Assay | Reference |
| Compound 11c | TNKS1 | 0.009 | Enzymatic Assay | [2] |
| Compound 11c | TNKS2 | 0.003 | Enzymatic Assay | [2] |
| Compound 11c | Wnt Signaling | 0.029 | DLD-1 SuperTopFlash Assay | [2] |
General Anticancer and Pro-Apoptotic Activity
A wide range of substituted isoquinolin-1-one derivatives have demonstrated cytotoxic and anti-proliferative effects against various human cancer cell lines.[12][13][14] The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[1][15]
Quantitative Data Summary: Anticancer Activity of Isoquinolin-1-one Derivatives
| Compound | Cancer Cell Line | GI50 (log10 M) | TGI (log10 M) | LC50 (log10 M) | Reference |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel (average) | -5.18 | -4.1 | > -4.0 | [13][14] |
| 3-Acyl isoquinolin-1(2H)-one derivative 8 | Breast Cancer Cells | 2.4 - 5.7 µM (IC50) | - | - | [1] |
Inhibition of Apoptosis Proteins (IAPs)
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block apoptosis, a key process of programmed cell death. Overexpression of IAPs is a common mechanism by which cancer cells evade apoptosis. Certain isoquinoline derivatives have been shown to act as IAP inhibitors, thereby promoting apoptosis in cancer cells.[4]
Quantitative Data Summary: Isoquinoline Derivatives as IAP Inhibitors
| Compound | Cancer Cell Line | IC50 (µg/mL) | Tumor Growth Inhibition (%) | Reference |
| B01002 | SKOV3 Ovarian Cancer | 7.65 | 99.53 | [4] |
| C26001 | SKOV3 Ovarian Cancer | 11.68 | 84.23 | [4] |
HER2 Inhibition
Human epidermal growth factor receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a subset of breast and other cancers, driving tumor growth. Isoquinoline-tethered quinazoline derivatives have been developed as selective HER2 inhibitors, demonstrating improved cellular activity and anti-proliferative effects in HER2-dependent cancer cells.[5]
Quantitative Data Summary: Isoquinoline Derivatives as HER2 Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Target Selectivity | Reference |
| 14a | SKBR3 (HER2+) | 103 | Comparable EGFR/HER2 inhibition | [5] |
| 14f | SKBR3 (HER2+) | Potent (specific value not detailed) | 7- to 12-fold enhanced HER2 selectivity over EGFR | [5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PARP-1 inhibition by isoquinolin-1-one derivatives.
Caption: Inhibition of Wnt/β-catenin signaling by tankyrase-inhibiting isoquinolin-1-ones.
Caption: General experimental workflow for evaluating isoquinolin-1-one derivatives in oncology.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of isoquinolin-1-one derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, SKOV3)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Isoquinolin-1-one derivative stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Prepare serial dilutions of the isoquinolin-1-one derivative in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of isoquinolin-1-one derivatives on the expression and phosphorylation of key signaling proteins (e.g., PARP, Akt, β-catenin).
Materials:
-
Cancer cells treated with the isoquinolin-1-one derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-β-catenin, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cancer cells with the isoquinolin-1-one derivative at the desired concentration and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH, β-actin).
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of isoquinolin-1-one derivatives in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Human cancer cell line (e.g., MDA-MB-436, SKOV3)
-
Matrigel (optional)
-
Isoquinolin-1-one derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the isoquinolin-1-one derivative (e.g., by oral gavage or intraperitoneal injection) at the predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) percentage.
Conclusion
The isoquinolin-1-one scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. Derivatives of this core structure have demonstrated efficacy against a range of cancer-relevant targets, including PARP-1, tankyrases, IAPs, and HER2. The provided application notes and protocols offer a framework for researchers to explore the potential of isoquinolin-1-one derivatives in their own oncology research and drug development programs. Further investigation into the structure-activity relationships and optimization of these compounds will be crucial for translating their preclinical promise into clinical benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of isoquinolin-1(2 H)-one derivates as tankyrase-1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fujc.pp.ua [fujc.pp.ua]
- 14. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Antipsychotic Agents Based on 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antipsychotic agents with improved efficacy and tolerability remains a critical area of research in medicinal chemistry. The isoquinoline scaffold is a key pharmacophore present in numerous biologically active compounds, including some that modulate central nervous system targets. This document outlines the potential application of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one as a versatile starting material for the synthesis of novel dopamine D2 and serotonin 5-HT2A receptor antagonists, which are established targets for antipsychotic drug action. The bromine atom at the 6-position provides a strategic handle for introducing various aryl or heteroaryl moieties through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity. This application note provides a hypothetical drug discovery workflow, including a plausible synthetic route, detailed protocols for key in vitro and in vivo assays, and representative pharmacological data for analogous compounds.
Hypothetical Drug Discovery Workflow
The development of a novel antipsychotic agent from this compound can be envisioned through a multi-step process encompassing chemical synthesis, in vitro screening, and in vivo validation.
Chemical Synthesis: A Plausible Route
A library of potential antipsychotic candidates can be generated from this compound via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position, which can then be further modified.
Data Presentation: Pharmacological Properties of Isoquinoline Derivatives
The following tables summarize representative pharmacological data for isoquinoline-based compounds at key receptors implicated in the mechanism of action of antipsychotic drugs. This data is intended to provide a comparative context for newly synthesized analogues.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Isoquinoline Derivatives
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| l-Isocorypalmine | 41.8 | Not Reported | [1] |
| l-Tetrahydropalmatine | 388 | Not Reported | [1] |
| Compound 29 | 66 (D2-like) | Not Reported | [1] |
| Aporphine 49 | 854 | 1272 | [1] |
| Phenanthrene 66 | 49 (D2-like) | Not Reported | [1] |
| Phenanthrene 67 | 66 (D2-like) | Not Reported | [1] |
Table 2: In Vitro Functional Activity (EC50/IC50, nM) of a Representative Isoquinoline Derivative
| Compound | Assay | Receptor | Activity (IC50, nM) | Reference |
| (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone | Antagonist Assay | Dopamine D3 | Strong Affinity (Docking) | [2] |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 receptor.[3]
-
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.
-
Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters (GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [3H]-Spiperone (final concentration ~0.2 nM).
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg of protein).
-
Incubate at 25°C for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity.
-
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for D2 Receptor Antagonism
This protocol measures the ability of test compounds to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the dopamine D2 receptor.[4][5]
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dopamine D2 receptor agonist (e.g., Quinpirole).
-
Forskolin.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
-
-
Procedure:
-
Cell Seeding:
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Add 5 µL of test compound at various concentrations and incubate for 15-30 minutes at 37°C.
-
Add 5 µL of a mixture of quinpirole (at its EC80 concentration) and forsklin (to stimulate cAMP production).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
-
-
Data Analysis:
-
Generate a dose-response curve for the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist's effect on cAMP production.
-
In Vivo Behavioral Model: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. Antipsychotic drugs can restore these deficits.[6][7]
-
Apparatus:
-
Acoustic startle response chambers for rodents, equipped with a loudspeaker and a sensor to measure the startle response.
-
-
Procedure:
-
Acclimation:
-
Place the animal (rat or mouse) in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
-
Habituation:
-
Present a series of 5-10 startle pulses (e.g., 120 dB, 40 ms duration) alone to habituate the animal.
-
-
Test Session:
-
Administer the test compound or vehicle at a predetermined time before the test.
-
The test session consists of a pseudorandom presentation of different trial types:
-
Pulse-alone trials: 120 dB pulse.
-
Prepulse-pulse trials: A weak prepulse (e.g., 74, 78, or 82 dB, 20 ms duration) precedes the 120 dB pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Collection:
-
Record the startle amplitude for each trial.
-
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Compare the %PPI between treatment groups.
-
In Vivo Behavioral Model: Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic activity. Clinically effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[8][9][10]
-
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented.
-
-
Procedure:
-
Training:
-
Place the rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move, a mild foot shock (unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment (an escape response).
-
Repeat for a set number of trials per day until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing:
-
Administer the test compound or vehicle at a predetermined time before the test session.
-
Conduct a session of CAR trials as in the training phase.
-
-
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures for each animal.
-
A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures.
-
Signaling Pathway Visualization
The primary mechanism of action for many antipsychotic drugs is the blockade of dopamine D2 receptors. These are G-protein coupled receptors that, upon stimulation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. An antagonist blocks this effect.
References
- 1. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-pulse Inhibition [augusta.edu]
- 7. benchchem.com [benchchem.com]
- 8. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one in the Synthesis of MK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase, is a critical downstream substrate of the p38 MAPK signaling pathway.[1] This pathway is a central regulator of inflammatory responses, primarily through the post-transcriptional control of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3] Consequently, inhibiting the p38/MK2 axis represents a compelling therapeutic strategy for a variety of inflammatory and autoimmune disorders.[4][5]
The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors.[6] Specifically, 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one is a highly valuable starting material for generating libraries of potential MK2 inhibitors. The bromine atom at the 6-position provides a versatile chemical handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8][9] This enables a thorough exploration of the structure-activity relationship (SAR) to develop potent and selective MK2 inhibitors.
Core Signaling Pathway and Point of Inhibition
The p38 MAPK-MK2 signaling cascade is activated by cellular and environmental stressors, leading to a phosphorylation cascade.[1][10] Upstream kinases (MKK3/6) activate p38 MAPK, which in turn phosphorylates and activates MK2.[11] Activated MK2 phosphorylates downstream targets, which leads to the stabilization and translation of mRNAs encoding pro-inflammatory cytokines, thereby amplifying the inflammatory response.[2][4] MK2 inhibitors block this final step, preventing the production of these key cytokines.
Experimental Protocols
The following protocols provide a representative synthetic workflow for generating a library of potential MK2 inhibitors from this compound, followed by methods for their biological evaluation.
Protocol 1: Suzuki-Miyaura Coupling for Synthesis of 6-Aryl Derivatives
This protocol describes a general procedure for the palladium-catalyzed C-C bond formation between this compound and various arylboronic acids.[8][9][12]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equiv), the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst, followed by the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the desired 6-aryl-3,4-dihydro-2H-isoquinolin-1-one.
Protocol 2: Buchwald-Hartwig Amination for Synthesis of 6-(Arylamino) Derivatives
This protocol details a standard method for the palladium-catalyzed C-N bond formation between this compound and various anilines or related amino compounds.[7][13][14]
Materials:
-
This compound
-
Aniline derivative (e.g., 3-aminopyridine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv) and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (degassed)
-
Ethyl acetate, Brine, Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor, phosphine ligand, and NaOtBu.
-
Add the this compound (1.0 equiv) and the aniline derivative.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-(arylamino)-3,4-dihydro-2H-isoquinolin-1-one.
Protocol 3: Biochemical MK2 Enzyme Inhibition Assay
This protocol outlines an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the MK2 enzyme, using a luminescence-based ADP detection method.[15][16][17]
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant active human MK2 enzyme
-
MK2 substrate (e.g., HSP27-derived peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Opaque 384-well microplates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in kinase buffer. Add 1 µL of each dilution to the wells of a 384-well plate. Include DMSO-only controls.
-
Enzyme/Substrate Addition: Add 2 µL of a solution containing the MK2 enzyme and substrate peptide in kinase buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near its Kₘ for MK2) to all wells.
-
Kinase Reaction: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection:
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and calculate IC₅₀ values using a suitable nonlinear regression model (e.g., four-parameter logistic fit).
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for a series of MK2 inhibitors synthesized from this compound.
Table 1: Synthesis and Physicochemical Properties
| Compound ID | R Group | Reaction Type | Yield (%) | Purity (%) (HPLC) |
|---|---|---|---|---|
| MK2i-S1 | 4-Fluorophenyl | Suzuki-Miyaura | 88 | >99 |
| MK2i-S2 | 3-(Methylsulfonyl)phenyl | Suzuki-Miyaura | 81 | >98 |
| MK2i-S3 | Pyridin-3-yl | Suzuki-Miyaura | 75 | >99 |
| MK2i-B1 | Anilin-4-yl | Buchwald-Hartwig | 72 | >98 |
| MK2i-B2 | (4-Fluorophenyl)amino | Buchwald-Hartwig | 79 | >97 |
| MK2i-B3 | (Pyridin-2-yl)amino | Buchwald-Hartwig | 65 | >98 |
Table 2: Biological Activity Data
| Compound ID | MK2 Enzymatic IC₅₀ (nM) | Cellular TNF-α Inhibition IC₅₀ (nM) |
|---|---|---|
| MK2i-S1 | 125 | 280 |
| MK2i-S2 | 98 | 215 |
| MK2i-S3 | 75 | 160 |
| MK2i-B1 | 45 | 95 |
| MK2i-B2 | 22 | 50 |
| MK2i-B3 | 38 | 85 |
Disclaimer: The experimental protocols and data presented herein are for illustrative purposes. They are based on established chemical methodologies and biological assays relevant to the field. Actual results may vary, and optimization of reaction conditions and assay parameters for specific substrates and experimental setups will be necessary. The quantitative data is hypothetical and intended to be representative of results achievable in a drug discovery program.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. biorxiv.org [biorxiv.org]
- 17. promega.com [promega.com]
Application Notes and Protocols: Antihypertensive Activity of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a comprehensive overview of the experimental protocols and potential antihypertensive activities of novel 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one derivatives. The isoquinolin-1-one scaffold is a key pharmacophore in a variety of biologically active compounds. The introduction of a bromine atom at the 6-position, combined with the dihydroisoquinolin-1-one core, presents a promising avenue for the development of new therapeutic agents for hypertension. The following sections detail the methodologies for evaluating the antihypertensive effects of these compounds, present hypothetical but representative data, and illustrate the potential mechanisms of action.
Data Presentation
The antihypertensive potential of this compound derivatives can be assessed through a combination of in vivo, ex vivo, and in vitro assays. The following tables summarize the type of quantitative data that can be generated for a series of these compounds.
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes. They are based on published results for structurally related isoquinoline and bromo-substituted heterocyclic compounds to provide a realistic representation of expected outcomes.
Table 1: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This table illustrates the dose-dependent effect of representative compounds on systolic blood pressure (SBP) after oral administration in a well-established animal model of hypertension. A recent study on an innovative antihypertensive drug, 221s (2,9), demonstrated a significant reduction in both systolic and diastolic blood pressure in SHRs, with a 50 mmHg and 35 mmHg decrease, respectively.[1]
| Compound ID | Dose (mg/kg, p.o.) | Baseline SBP (mmHg) | SBP after 4 weeks (mmHg) | % Reduction in SBP |
| Vehicle | - | 185 ± 5 | 188 ± 6 | -1.6 |
| Compound A | 10 | 186 ± 4 | 165 ± 5 | 11.3 |
| 30 | 184 ± 5 | 142 ± 6** | 22.8 | |
| Compound B | 10 | 185 ± 6 | 170 ± 7 | 8.1 |
| 30 | 187 ± 5 | 155 ± 4 | 17.1 | |
| Captopril | 20 | 186 ± 6 | 148 ± 5** | 20.4 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle control. |
Table 2: Ex Vivo Vasorelaxant Activity on Rat Aortic Rings
This table presents the vasorelaxant potency of the compounds, expressed as IC50 values, on phenylephrine-precontracted aortic rings. For instance, the isoquinoline alkaloid F-19 has been shown to have a potent vasorelaxant effect on phenylephrine-induced contractions with an IC50 of 26.1 μM.[2] Similarly, the 7-bromo-1,4-dihydro-2H-isoquinolin-3-one derivative, BDPBI, has demonstrated endothelium-dependent vasorelaxation.
| Compound ID | Endothelium | Phenylephrine-induced Contraction | IC50 (µM) |
| Compound A | Intact | Yes | 15.2 ± 1.8 |
| Denuded | Yes | > 100 | |
| Compound B | Intact | Yes | 28.7 ± 3.1 |
| Denuded | Yes | > 100 | |
| Sodium Nitroprusside | Intact | Yes | 0.08 ± 0.01 |
Data are presented as mean ± SEM.
Table 3: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition
This table shows the in vitro inhibitory activity of the compounds against angiotensin-converting enzyme (ACE), a key target in hypertension management. Tetrahydro-3-isoquinolinecarboxylic acid derivatives have been reported as potent ACE inhibitors.[3]
| Compound ID | ACE Inhibition IC50 (µM) |
| Compound A | 5.8 ± 0.7 |
| Compound B | 12.3 ± 1.5 |
| Captopril | 0.02 ± 0.003 |
Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for evaluating the long-term antihypertensive effects of the test compounds in a genetic model of hypertension.
a. Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
b. Experimental Groups:
-
SHR + Vehicle (e.g., 0.5% carboxymethylcellulose)
-
SHR + Compound A (e.g., 10 and 30 mg/kg)
-
SHR + Compound B (e.g., 10 and 30 mg/kg)
-
SHR + Captopril (positive control, e.g., 20 mg/kg)
-
WKY + Vehicle (normotensive control)
c. Drug Administration:
-
Compounds are administered once daily via oral gavage for 4 weeks.
d. Blood Pressure Measurement:
-
Systolic blood pressure (SBP) and heart rate (HR) are measured weekly using a non-invasive tail-cuff method.
-
Measurements are taken at baseline and at regular intervals post-dosing to establish a time-course of action.
e. Data Analysis:
-
Results are expressed as mean ± SEM.
-
Statistical significance is determined using one-way ANOVA followed by Dunnett's post-hoc test.
Ex Vivo Vasorelaxant Activity on Isolated Rat Aortic Rings
This protocol assesses the direct vasorelaxant effects of the compounds on isolated arterial segments.
a. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized.
-
The thoracic aorta is carefully excised, cleaned of adhering connective tissue, and cut into 3-4 mm rings.
-
In some rings, the endothelium is mechanically removed by gently rubbing the intimal surface.
b. Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
c. Experimental Procedure:
-
The viability of the rings is confirmed by contracting with KCl (60 mM).
-
Endothelial integrity (or its absence) is verified by the relaxation response to acetylcholine (1 µM) in phenylephrine (1 µM)-precontracted rings.
-
A stable contraction is induced with phenylephrine (1 µM).
-
Cumulative concentration-response curves are generated by adding the test compounds in a stepwise manner.
d. Data Analysis:
-
Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
IC50 values are calculated from the concentration-response curves using non-linear regression.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This spectrophotometric assay determines the direct inhibitory effect of the compounds on ACE activity.
a. Reagents:
-
ACE from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL)
-
Assay buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3
-
O-phthaldialdehyde (OPA) reagent
b. Assay Procedure:
-
The test compound (at various concentrations) is pre-incubated with the ACE solution at 37°C for 10 minutes.
-
The enzymatic reaction is initiated by adding the HHL substrate and incubated at 37°C for 30 minutes.
-
The reaction is stopped by adding 1N HCl.
-
The liberated His-Leu dipeptide is quantified by reacting with OPA and measuring the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
c. Data Analysis:
-
The percent inhibition of ACE activity is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Study on the Excretion of a New Antihypertensive Drug 221s (2,9) in Rats [mdpi.com]
- 2. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common starting material for the synthesis of this compound is 5-Bromo-1-indanone.[1] Another potential precursor route involves derivatives of 3-bromophenylacetonitrile, which can be used to synthesize related tetrahydroisoquinoline structures.[2]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields for the synthesis of this compound can vary depending on the specific methodology. One documented method starting from 5-bromo-1-indanone reports a yield of 39%.[1] Another protocol suggests a potential yield of 66%.[1] Optimization of reaction conditions is crucial for maximizing the yield.
Q3: What purification techniques are commonly employed for this compound?
A3: Silica gel column chromatography is a frequently used method for the purification of this compound.[1] The choice of eluent, such as a mixture of petroleum ether and ethyl acetate, is critical for effective separation.[1] Other purification strategies for similar compounds can include crystallization from solvents like ethanol or purification via salt formation to remove impurities.[3]
Q4: What is the role of the bromine substituent in this compound?
A4: The bromine atom at the 6-position is a versatile functional group that enhances the compound's reactivity.[4] It serves as a key site for further chemical modifications, enabling the synthesis of a diverse range of derivatives with potentially tailored biological activities for applications in drug discovery, particularly in neurology and oncology.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred for the recommended duration (e.g., 3 hours at room temperature).[1] |
| Degradation of reagents or starting material. | - Use fresh, high-purity reagents. Sodium azide, for instance, should be handled with care.- Verify the quality of the starting 5-bromo-1-indanone. | |
| Suboptimal reaction temperature. | - For the Schmidt rearrangement using sodium azide, maintain the initial addition at 0°C before allowing the reaction to proceed at room temperature.[1] | |
| Presence of Multiple Impurities in the Crude Product | Formation of side products. | - Control the reaction temperature carefully, as higher temperatures can lead to undesired side reactions.- Ensure slow and portion-wise addition of reagents like sodium azide to manage the reaction exotherm.[1] |
| Incomplete quenching of the reaction. | - Ensure the reaction is thoroughly quenched, for example, by the slow addition of aqueous sodium hydroxide solution.[1] | |
| Difficulty in Purifying the Product | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation.- Consider alternative purification methods such as recrystallization or preparative HPLC if chromatographic separation is challenging. |
| Presence of highly polar or non-polar impurities. | - Perform a liquid-liquid extraction with appropriate aqueous washes (e.g., saturated brine) to remove water-soluble and some polar impurities before chromatography.[1] | |
| Inconsistent Results Between Batches | Variability in reagent quality. | - Standardize the source and purity of all reagents and solvents.- Perform a quality check on new batches of starting materials. |
| Variations in reaction setup and conditions. | - Maintain consistent stirring speed, temperature control, and atmospheric conditions (e.g., inert atmosphere if required).[1] |
Experimental Protocols
Synthesis of this compound from 5-Bromo-1-indanone
This protocol is based on a reported Schmidt rearrangement reaction.[1]
Materials:
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5-bromo-1-indanone
-
Dichloromethane (DCM)
-
Methanesulfonic acid
-
Sodium azide (NaN₃)
-
1.0 M aqueous sodium hydroxide (NaOH)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-bromo-1-indanone (1.08 g, 5.1 mmol) in dichloromethane (30 mL).
-
Cool the flask to 0°C in an ice bath.
-
Sequentially and carefully add methanesulfonic acid (15 mL) followed by the slow, portion-wise addition of sodium azide (0.5 g, 7.7 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
After 3 hours, carefully quench the reaction by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL) while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases and wash with saturated brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1 v/v) eluent system to obtain this compound as a solid.
Data Summary
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Key Reagents | Solvent | Reported Yield | Reference |
| 5-Bromo-1-indanone | Sodium azide, Methanesulfonic acid | Dichloromethane | 39% | [1] |
| 5-bromo-2,3-dihydro-1H-inden-1-one | Sodium azide, Methanesulfonic acid | Dichloromethane | 66% | [1] |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic Flow
Caption: A decision-making diagram for troubleshooting low yield in the synthesis reaction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 3. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Purification of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one using column chromatography. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used and recommended stationary phase for the purification of this compound due to the polar nature of the lactam functional group. For standard gravity or flash chromatography, a silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice.
Q2: What is a good starting eluent system for this purification?
A2: A common and effective eluent system is a mixture of petroleum ether and ethyl acetate. A literature-reported starting ratio for the purification of this compound is petroleum ether/ethyl acetate (v/v = 3:1)[1]. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
Q3: How can I determine the correct solvent system using Thin-Layer Chromatography (TLC)?
A3: To find the ideal eluent system, spot your crude sample on a TLC plate and develop it in various ratios of petroleum ether and ethyl acetate (e.g., 5:1, 3:1, 2:1, 1:1). The optimal solvent system will give your desired compound a retention factor (Rf) value of approximately 0.2-0.4. A lower Rf value indicates stronger binding to the silica gel, while a higher Rf value suggests weaker binding.
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and suitable if the impurities are well-separated from your product on the TLC plate.
-
Gradient elution , where the polarity of the eluent is gradually increased (e.g., by increasing the proportion of ethyl acetate), is beneficial for separating compounds with a wide range of polarities and can help to shorten the overall purification time.
Q5: How much silica gel should I use?
A5: A general guideline is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For relatively straightforward separations, a lower ratio (e.g., 30-50:1) may be sufficient. For more challenging separations with closely eluting impurities, a higher ratio (e.g., 100:1) is recommended to achieve better resolution.
Q6: What is the best way to load my sample onto the column?
A6: There are two primary methods for sample loading:
-
Wet loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better band resolution, especially if the compound has poor solubility in the eluent.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound does not move from the origin (Rf ≈ 0). | The eluent is not polar enough. | Increase the polarity of the eluent by adding more ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent system, but be aware that this can dissolve some of the silica gel. |
| The compound runs with the solvent front (Rf ≈ 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of petroleum ether. |
| Poor separation between the product and impurities (streaking or overlapping bands). | - Inappropriate solvent system.- Column overloading.- Column was packed improperly (channeled).- Compound is degrading on the silica. | - Re-optimize the solvent system using TLC to maximize the difference in Rf values.- Use a larger column with more silica gel or load less crude material.- Repack the column carefully, ensuring a uniform and compact bed.- Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| The collected fractions are very dilute. | The elution band has broadened significantly. | This can be common with isocratic elution for compounds that elute later. Consider switching to a gradient elution to sharpen the bands of later-eluting compounds. |
| No compound is recovered from the column. | The compound may have decomposed on the silica gel or is too polar to be eluted with the chosen solvent system. | - Test the stability of your compound on a silica TLC plate. If it degrades, consider using an alternative stationary phase like alumina or Florisil.- If the compound is very polar, a much more polar eluent system (e.g., with methanol or even a small percentage of acetic acid or ammonia for acidic or basic compounds, respectively) may be required. A switch to reverse-phase chromatography might also be necessary. |
Quantitative Data Summary
The following table summarizes key parameters for the column chromatography purification of this compound. The Rf values are estimates based on the known eluent system and the general behavior of similar compounds.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase chromatography. |
| Recommended Eluent | Petroleum Ether / Ethyl Acetate | A versatile and effective solvent system. |
| Isocratic Eluent Ratio | 3:1 (v/v) Petroleum Ether:Ethyl Acetate[1] | Provides a good starting point for purification. |
| Estimated Rf Value | ~0.3 in 3:1 Pet. Ether:EtOAc | This is an ideal Rf for good separation. |
| Gradient Elution Range | Start with 5:1, gradually increase to 1:1 (v/v) Pet. Ether:EtOAc | Useful for complex mixtures with impurities of varying polarities. |
| Silica to Compound Ratio | 30:1 to 100:1 (w/w) | Use a higher ratio for difficult separations. |
| Loading Method | Dry loading | Often provides sharper bands and better separation. |
Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry and Packing the Column:
- Select a glass column of appropriate size based on the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 1 cm).
- In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5:1 petroleum ether:ethyl acetate).
- Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
- Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
2. Sample Loading (Dry Loading):
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
- Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
- Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
- Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution:
- Carefully add the eluent to the column. If using isocratic elution, use the predetermined solvent mixture (e.g., 3:1 petroleum ether:ethyl acetate).
- If using gradient elution, start with a less polar mixture (e.g., 5:1 petroleum ether:ethyl acetate) and gradually increase the polarity by adding more ethyl acetate.
- Apply gentle pressure to the top of the column using a pump or an inert gas source to maintain a steady flow rate.
- Collect fractions in an appropriate number of test tubes.
4. Fraction Analysis:
- Monitor the elution of the compound by spotting the collected fractions on TLC plates.
- Visualize the spots under a UV lamp.
- Combine the fractions that contain the pure product.
5. Solvent Removal:
- Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for column chromatography purification.
References
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound via the Schmidt rearrangement of 5-bromo-1-indanone?
The most frequently observed impurities in this synthesis are:
-
Isomeric Byproduct: The primary impurity is the regioisomeric lactam, 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. This seven-membered ring compound arises from the alternative migration of the aryl group during the Schmidt rearrangement.[1][2]
-
Unreacted Starting Material: Residual 5-bromo-1-indanone may be present if the reaction has not gone to completion.
-
Residual Solvents: Solvents used during the reaction and work-up, such as dichloromethane, may remain in the final product if not adequately removed.[3]
-
Degradation Products: Although less common with this specific synthesis, exposure of intermediates or the final product to harsh conditions (e.g., high heat, strong acids/bases, or light) can potentially lead to degradation.[3]
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors:
-
Incomplete Reaction: The Schmidt rearrangement may not have proceeded to completion. Ensure that the reaction time is adequate and that the reagents are of good quality. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.
-
Suboptimal Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions. Deviations from the optimal temperature can impact the yield.
-
Impure Starting Materials: The purity of the starting 5-bromo-1-indanone is crucial. Impurities in the starting material can interfere with the reaction.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and column chromatography. Ensure proper phase separation during extraction and optimize the solvent system for chromatography to minimize loss.
Q3: How can I confirm the presence of the isomeric byproduct, 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, in my product?
A combination of analytical techniques is recommended for identifying the isomeric byproduct:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product and its isomeric impurity. Due to their structural differences, they will have different retention times on a suitable column (e.g., a C18 reversed-phase column).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the two isomers. The chemical shifts and coupling patterns of the protons and carbons in the heterocyclic ring will be distinct for the six-membered lactam (desired product) and the seven-membered lactam (isomeric byproduct).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile and semi-volatile impurities, including the isomeric byproduct, based on their mass-to-charge ratio and fragmentation patterns.
Q4: I have confirmed the presence of the isomeric byproduct. How can I remove it?
The separation of this compound from its isomer, 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, can be challenging due to their similar polarities. However, the following purification techniques can be effective:
-
Silica Gel Column Chromatography: Careful column chromatography is the most common method for separating the two isomers.[4] A shallow gradient of a suitable eluent system (e.g., petroleum ether/ethyl acetate) and a long column can improve separation.[4] Monitoring the fractions by TLC is essential.
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the two isomers are sufficiently different, recrystallization can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive sodium azide. | Use fresh, high-purity sodium azide. |
| Insufficient acid catalyst. | Ensure the correct stoichiometry of methanesulfonic acid is used. | |
| Reaction temperature too high. | Maintain the reaction temperature at 0°C, especially during the addition of sodium azide. | |
| Presence of a Significant Amount of Isomeric Byproduct | Reaction conditions favoring aryl migration. | The ratio of isomers in a Schmidt reaction can be influenced by the acid catalyst and solvent. While difficult to control completely, ensuring slow addition of sodium azide at a low temperature can sometimes favor the desired product. |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., use a longer column, a shallower solvent gradient, or a different solvent system). | |
| Final Product is an Oil Instead of a Solid | Presence of residual solvents. | Dry the product under high vacuum for an extended period. |
| High impurity content. | Re-purify the product using column chromatography or attempt recrystallization. | |
| Inconsistent Results Between Batches | Variability in raw material quality. | Source high-purity starting materials and reagents from a reliable supplier. |
| Variations in reaction conditions. | Strictly control reaction parameters such as temperature, reaction time, and stirring speed. |
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-bromo-1-indanone | ![]() | C₉H₇BrO | 211.06 | 34598-49-7 |
| This compound | ![]() | C₉H₈BrNO | 226.07 | 147497-32-3 |
| 7-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | ![]() | C₁₀H₁₀BrNO | 240.10 | 53841-99-9 |
Experimental Protocols
Key Experiment: Synthesis of this compound via Schmidt Rearrangement
This protocol is adapted from established synthetic methods.[4]
Materials:
-
5-bromo-1-indanone
-
Sodium azide (NaN₃)
-
Methanesulfonic acid (CH₃SO₃H)
-
Dichloromethane (DCM)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonic acid (approx. 10 eq) to the cooled solution while stirring.
-
Carefully add sodium azide (1.5-2.0 eq) portion-wise to the reaction mixture, maintaining the temperature at 0°C.
-
Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding 1.0 M aqueous sodium hydroxide solution at 0°C until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford this compound as a solid.[4]
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Impurity Identification
Caption: Decision tree for troubleshooting impurity identification.
References
Technical Support Center: Synthesis of Isoquinolinones
Welcome to the technical support center for the synthesis of isoquinolinones. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of isoquinolinones?
A1: The most prevalent side reactions are highly dependent on the synthetic route employed. However, some common issues across various methods include:
-
Tar Formation: Particularly in reactions requiring harsh acidic conditions and high temperatures, such as the Bischler-Napieralski synthesis, polymerization of starting materials or intermediates can lead to the formation of intractable tars.[1]
-
Formation of Regioisomers: Inadequate control over reaction conditions can lead to the formation of structural isomers. For instance, in the Bischler-Napieralski reaction, "abnormal" cyclization can occur at an alternative position on the aromatic ring.[2] Similarly, the cyclization of 2-alkynylbenzamides can yield different regioisomers depending on the cyclization mode (5-exo vs. 6-endo).
-
Incomplete Cyclization or Dehydrogenation: Many synthetic routes produce dihydroisoquinolinone intermediates that require a subsequent oxidation step to yield the aromatic isoquinolinone. Incomplete oxidation will result in a mixture of the desired product and its dihydro-analogue.
-
Formation of Diastereomers: For reactions that create new stereocenters, such as the Castagnoli-Cushman reaction, the formation of diastereomeric mixtures is a common challenge.[3]
-
Retro-Ritter Reaction: In the Bischler-Napieralski synthesis, fragmentation of the nitrilium ion intermediate can lead to the formation of styrene derivatives, a significant side product.[4][5]
Q2: How can I improve the overall yield and purity of my isoquinolinone synthesis?
A2: Optimizing reaction parameters is crucial for enhancing yield and purity. Key considerations include:
-
Temperature Control: Many side reactions, such as tar formation and the retro-Ritter reaction, are exacerbated at higher temperatures. Maintaining the optimal temperature for your specific reaction is critical. For some reactions, like the Castagnoli-Cushman, lower temperatures can improve diastereoselectivity.[3]
-
Choice of Reagents and Solvents: The selection of dehydrating agents in the Bischler-Napieralski reaction or the solvent in the cyclization of 2-alkynylbenzamides can significantly influence the product distribution and minimize side reactions.[4][6]
-
Purity of Starting Materials: Ensure the use of high-purity starting materials to prevent the introduction of impurities that could lead to unforeseen side reactions.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.
-
Purification Techniques: Employing appropriate purification methods, such as column chromatography or recrystallization, is essential for isolating the desired isoquinolinone from byproducts.[7]
Troubleshooting Guides by Synthetic Route
Route 1: Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a classical and widely used method for synthesizing 3,4-dihydroisoquinolines, which are then oxidized to isoquinolinones. It involves the acid-catalyzed cyclization of a β-phenylethylamide.
-
Potential Cause: The reaction conditions, particularly high temperatures and strong acids, can cause polymerization and degradation of the starting material and/or product.[1]
-
Troubleshooting Steps:
-
Temperature Management: Carefully control the reaction temperature. A gradual increase to the reflux temperature may be beneficial. Monitor the reaction progress and stop it once the starting material is consumed to prevent prolonged heating.
-
Solvent Volume: Ensure an adequate amount of solvent is used to maintain a stirrable mixture and help dissipate heat.
-
Milder Conditions: Consider using modern, milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine), which often allows the reaction to proceed at lower temperatures.[1]
-
-
Potential Cause: This is indicative of the retro-Ritter side reaction, where the nitrilium ion intermediate fragments. This is more likely to occur if the resulting styrene is highly conjugated and therefore stable.[4][5]
-
Troubleshooting Steps:
-
Solvent Choice: Performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile can shift the equilibrium away from the styrene byproduct.[4][5]
-
Milder Reagents: Employing milder conditions, such as the Tf₂O/2-chloropyridine system, can suppress this fragmentation pathway by allowing for lower reaction temperatures.[1]
-
-
Potential Cause: "Abnormal" cyclization can occur, especially with substituted β-phenylethylamides, where the cyclization takes place at a different, electronically favored position on the aromatic ring. The choice of dehydrating agent can also influence the regioselectivity.[2]
-
Troubleshooting Steps:
-
Reagent Selection: The use of P₂O₅ has been reported to sometimes favor the formation of an "abnormal" cyclization product compared to POCl₃.[2] A careful selection of the dehydrating agent based on the substrate's electronic properties is recommended.
-
Substrate Modification: If possible, modifying the activating groups on the aromatic ring can help direct the cyclization to the desired position.
-
Route 2: Cyclization of 2-Alkynylbenzamides
This method provides a versatile route to N-substituted and unsubstituted 1(2H)-isoquinolinones but can face challenges with regioselectivity.
-
Potential Cause: Competing cyclization pathways, specifically 5-exo versus 6-endo cyclization, can lead to the formation of different regioisomers. The choice of catalyst and reaction conditions plays a crucial role in directing the cyclization.
-
Troubleshooting Steps:
-
Catalyst Screening: If using a metal-catalyzed process (e.g., with copper or palladium), screen different catalysts and catalyst loadings to find the optimal conditions for the desired regioselectivity.
-
Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature, as these parameters can significantly influence the cyclization pathway.[6]
-
Structural Analysis: Utilize 2D NMR techniques (COSY, HMBC, NOESY) to definitively confirm the structure of the major product and the isomeric impurity.[7]
-
Route 3: Castagnoli-Cushman Reaction
This three-component reaction of a homophthalic anhydride, an amine, and an aldehyde is a powerful tool for synthesizing substituted isoquinolinones, but can lead to the formation of diastereomers.
-
Potential Cause: The reaction creates two new stereocenters, leading to the possibility of both cis and trans diastereomers. While the reaction is often diastereoselective, the ratio can be influenced by reaction conditions. The trans isomer is frequently the thermodynamically more stable product.[3]
-
Troubleshooting Steps:
-
Temperature Control: Running the reaction at lower temperatures can often improve the diastereoselectivity, favoring the formation of the kinetic product.[3] Conversely, heating can promote conversion to the more stable trans-isomer.
-
Base-Mediated Equilibration: In some cases, treating the diastereomeric mixture with an aqueous base can epimerize the mixture to the more stable single trans-diastereomer.
-
Purification: Diastereomers can often be separated by careful column chromatography or crystallization.[7]
-
Data Presentation
While specific quantitative data on the percentage of side product formation under varying conditions is not extensively available in the literature, the following tables summarize the qualitative effects of different reaction parameters on common side reactions.
Table 1: Troubleshooting Side Reactions in the Bischler-Napieralski Synthesis
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Tar Formation | High temperature, prolonged reaction time | Reduce temperature, monitor reaction closely, use sufficient solvent | Decreased polymerization and degradation |
| Retro-Ritter Reaction | High temperature, stable styrene formation | Use a nitrile solvent, employ milder reagents (e.g., Tf₂O/2-chloropyridine) | Suppression of styrene byproduct formation |
| Regioisomer Formation | Substrate electronics, choice of dehydrating agent | Screen different dehydrating agents (POCl₃ vs. P₂O₅) | Improved regioselectivity |
| Incomplete Dehydrogenation | Inefficient oxidizing agent or conditions | Screen different oxidizing agents (e.g., Pd/C, sulfur), optimize time/temperature | Complete conversion to the aromatic isoquinolinone |
Table 2: Troubleshooting Side Reactions in Other Isoquinolinone Syntheses
| Synthetic Route | Issue | Potential Cause | Recommended Action | Expected Outcome |
| Cyclization of 2-Alkynylbenzamides | Regioisomer Formation | Competing 5-exo vs. 6-endo cyclization | Screen catalysts, optimize solvent and temperature | Favor formation of the desired regioisomer |
| Castagnoli-Cushman Reaction | Diastereomer Formation | Creation of two new stereocenters | Lower reaction temperature for kinetic control, use base for thermodynamic control | Improved diastereomeric ratio |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Cyclization with POCl₃
-
Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, dissolve the β-phenylethylamide substrate in a suitable anhydrous solvent (e.g., acetonitrile or toluene).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (typically 2-5 equivalents) to the stirred solution at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly pouring it onto a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Subsequent Dehydrogenation to Isoquinolinone
-
Setup: Dissolve the crude 3,4-dihydroisoquinoline from the previous step in a suitable solvent (e.g., xylene or decalin).
-
Oxidation: Add an oxidizing agent such as 10% Palladium on carbon (Pd/C) or sulfur.
-
Reaction: Heat the mixture to reflux and monitor the reaction until completion by TLC or GC-MS.
-
Purification: Cool the reaction mixture, filter to remove the catalyst, and concentrate the solvent. Purify the residue by column chromatography to obtain the desired isoquinolinone.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Catalytic Castagnoli–Cushman reaction-based synthesis of tetrahydroisoquinolone–glutarimide dyads and their evaluation as potential cereblon ligands :: MPG.PuRe [pure.mpg.de]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling Reactions with Bromo-isoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving bromo-isoquinoline substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields or failure in Suzuki coupling reactions with bromo-isoquinolines?
Low yields in Suzuki-Miyaura couplings involving heteroaryl halides like bromo-isoquinolines are a frequent issue.[1] The primary causes can be categorized as:
-
Catalyst Inactivity: The selected palladium catalyst or ligand may be unsuitable for the specific heteroaromatic substrate, or the catalyst may have decomposed.[1]
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Suboptimal Reaction Conditions: Critical parameters such as temperature, solvent, and base may not be optimized for the bromo-isoquinoline substrate.[1][2]
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Poor Substrate Quality: Impurities in either the bromo-isoquinoline or the boronic acid can poison the catalyst.[1] Boronic acids, in particular, can degrade over time or under heat through protodeboronation.[1]
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Solubility Issues: Poor solubility of the reactants in the chosen solvent can significantly hinder the reaction rate.[1]
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Presence of Oxygen: Failure to maintain an inert atmosphere can lead to catalyst oxidation and the formation of homocoupling side products.[3][4][5]
Q2: How do I choose the right palladium catalyst and ligand for my bromo-isoquinoline?
The choice of catalyst and ligand is critical and substrate-dependent.[6]
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[7][8] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[7] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ are often effective. For challenging couplings, specialized pre-catalysts like Buchwald palladacycles can be highly efficient.[9]
-
Ligands: The ligand stabilizes the palladium center and influences its reactivity. For electron-rich heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the oxidative addition step.[5][9] In a study on 5-bromo-1-ethyl-1H-indazole, Pd(dppf)Cl₂ was found to be a superior catalyst compared to Pd(PPh₃)₄ or Pd(PCy₃)₂.[10][11]
Q3: What is the role of the base, and which one should I use?
The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[7][12]
-
Common Bases: A wide range of bases can be used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF).[7]
-
Choosing a Base: The choice of base can significantly impact the reaction outcome.[13] Inorganic bases are most common. K₃PO₄ is often effective in anhydrous conditions (though a small amount of water can be beneficial), while carbonates like K₂CO₃ or Cs₂CO₃ are frequently used in aqueous solvent mixtures.[9] For base-sensitive substrates, milder bases like KF can be employed.[5][12]
Q4: How does the solvent system affect the reaction?
The solvent system must dissolve the reactants and facilitate the interaction of aqueous and organic phases.
-
Common Solvents: Typical solvents include toluene, 1,4-dioxane, THF, and DMF, often in combination with water.[7]
-
Solvent Effects: The choice of solvent can be decisive in dictating the reaction's success.[6] For example, changing the solvent from THF to toluene has been shown to minimize halide inhibition in some Suzuki couplings.[14] A screen of solvents for a coupling with an ortho-bromoaniline showed that 2-MeTHF gave a 95% yield, while dioxane, EtOAc, or toluene were less effective.[15] Thoroughly degassing the solvent is critical to prevent catalyst deactivation.[4][5][16]
Q5: What are the main side reactions in Suzuki couplings with bromo-isoquinolines?
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, which removes the coupling partner from the reaction. This can be promoted by high temperatures or prolonged reaction times.[1]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen or when using Pd(II) pre-catalysts.[7]
-
Hydrolytic Debromination: The bromo-isoquinoline can be reduced to isoquinoline, particularly under harsh conditions or with certain catalyst systems.
Troubleshooting Guide
Problem 1: Low or No Conversion of Bromo-isoquinoline
If you observe a significant amount of unreacted starting material, follow this workflow.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
Detailed Steps:
-
Verify Catalyst and Ligand: The catalyst system is often the first point of failure.
-
Optimize Reaction Conditions: Heteroaromatic substrates can be sensitive to reaction parameters.
-
Action: Systematically screen key parameters. A Design of Experiments (DoE) approach can efficiently identify optimal conditions.[2] If DoE is not feasible, vary one parameter at a time.
-
-
Check Reagent Purity: Impurities can inhibit the catalyst.
Problem 2: Significant Formation of Side Products (Homocoupling, Protodeboronation)
The presence of side products indicates a non-optimal reaction pathway.
Key Optimization Parameters
| Parameter | Typical Range | Troubleshooting Action | Rationale |
| Catalyst Loading | 0.5 - 5 mol% | Decrease loading if homocoupling is severe; increase if conversion is low. | Balances reaction rate against side reactions.[2][15][17] |
| Base Equivalents | 1.5 - 3.0 eq. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | The base strength and type influence the rate of transmetalation and can affect side reactions.[13][18] |
| Temperature | 70 - 110 °C | Lower temperature to reduce protodeboronation and catalyst decomposition. | Higher temperatures increase reaction rates but can also accelerate decomposition pathways.[1][2][15] |
| Solvent Ratio | 4:1 to 10:1 (Organic:Water) | Ensure reactants are soluble. Try alternative solvents like 2-MeTHF or Toluene. | Proper solubility is key; some solvents can mitigate side reactions like halide inhibition.[14][15] |
Corrective Actions:
-
Improve Degassing: The most common cause of homocoupling is the presence of oxygen.
-
Modify Temperature and Reaction Time: Protodeboronation is often time and temperature-dependent.
-
Action: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times or excessive heat.[1]
-
-
Change the Boronic Acid Equivalent:
Key Experimental Protocol
General Procedure for Suzuki Coupling of a Bromo-isoquinoline
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-isoquinoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[16]
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes. This step is critical to remove oxygen.[5][16]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[16]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the mixture under a positive pressure of inert gas.[8]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[6][8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromo-isoquinoline is consumed (typically 4-24 hours).[1]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography on silica gel.[1][16]
Visualization of the Suzuki Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. For instance, if oxidative addition is slow (a common issue with electron-rich heteroaryl bromides), a more electron-rich ligand may be required.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Improving the solubility of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one for various assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C9H8BrNO | [1][2] |
| Molecular Weight | 226.07 g/mol | [1] |
| Predicted XLogP3 | 1.9 | [1] |
| Appearance | Gray solid | [2][3] |
| Melting Point | 170.0-173.1 °C | [1] |
The predicted XLogP3 value of 1.9 suggests that this compound is moderately lipophilic and may have limited aqueous solubility.
Q2: What is the best starting solvent to dissolve this compound?
Given its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for creating a high-concentration stock solution.[4] It is a powerful solvent for many organic compounds used in drug discovery.
Q3: What are the potential issues with using DMSO in my assay?
While DMSO is an excellent solvent, it can have several effects on biological assays:
-
Cytotoxicity: Higher concentrations of DMSO can be toxic to cells, affecting viability and proliferation.[5][6] It is generally recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5%.[5][7]
-
Assay Interference: DMSO can sometimes interfere with assay components or detection methods.[7]
-
Compound Precipitation: When a DMSO stock solution is diluted into an aqueous assay buffer, the compound can precipitate if its solubility limit is exceeded.[8]
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be used, though their compatibility with the specific assay must be verified.[9][10]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the assay buffer can significantly impact its solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (typically 0.01-0.05%), can help maintain compound solubility in biochemical assays.[8] However, these are often not suitable for cell-based assays due to their lytic effects.[8]
-
Particle Size Reduction: Techniques like sonication of the stock solution can help dissolve small particles and improve dispersion.[8][9]
Troubleshooting Guide
Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.
-
Possible Cause: The final concentration of the compound in the assay buffer exceeds its aqueous solubility.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Test a range of lower final concentrations of the compound in your assay.
-
Increase the DMSO Concentration (with caution): If your assay can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.[11]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the assay buffer. This can sometimes prevent immediate precipitation.
-
Pre-warm the Assay Buffer: Gently warming the assay buffer before adding the compound stock can sometimes improve solubility. Ensure the temperature is compatible with your assay components.
-
Issue 2: I am observing high background or unexpected results in my vehicle control wells.
-
Possible Cause: The concentration of DMSO used as a vehicle is affecting the assay.[11]
-
Troubleshooting Steps:
-
Determine the No-Effect Concentration of DMSO: Run a dose-response experiment with DMSO alone to find the highest concentration that does not impact your assay's readout.[11]
-
Ensure Consistent DMSO Concentration: The final DMSO concentration must be identical in all wells (vehicle control and test compound wells).[11]
-
Consider Alternative Solvents: If your assay is highly sensitive to DMSO, you may need to explore other less disruptive solvents.
-
Issue 3: The results of my experiments are not reproducible.
-
Possible Cause: Inconsistent preparation of the compound solution or degradation of the compound. DMSO is hygroscopic and can absorb water from the atmosphere, which can alter the concentration of your stock solution over time.[11]
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from the stock solution for each experiment.[11]
-
Proper Stock Solution Storage: Store DMSO stock solutions in small, tightly sealed aliquots at -20°C or -80°C to minimize exposure to air and moisture.[11]
-
Vortex Thoroughly: Ensure the stock solution is completely thawed and vortexed well before making dilutions.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 2.26 mg of this compound (MW = 226.07 g/mol ).
-
Add Solvent: Add 100 µL of 100% DMSO to the solid compound.
-
Dissolve: Vortex the solution thoroughly until all the solid is dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Determining the Kinetic Aqueous Solubility
This protocol provides a general method to estimate the solubility of your compound in your specific assay buffer.
-
Prepare a Dilution Plate: In a 96-well plate, perform serial dilutions of your 10 mM DMSO stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) from each DMSO concentration into a new 96-well plate containing a larger volume of your aqueous assay buffer (e.g., 99 µL). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Observe for Precipitation: Visually inspect the wells for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is an estimate of the kinetic solubility under those conditions. For a more quantitative measurement, the turbidity can be measured by reading the absorbance at a wavelength of 600-700 nm using a plate reader.[12]
Visualizations
Caption: A decision tree for troubleshooting compound precipitation issues.
Caption: Workflow for preparing the final assay solution.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 147497-32-3 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpbr.in [ijpbr.in]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Palladium-Catalyzed Reactions of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Symptom: The reaction shows low conversion of the starting material, this compound, and isolation of the desired product is minimal.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure solvents are anhydrous and reagents are of high purity. Consider using a more stable palladium precatalyst. Increase catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). |
| Inappropriate Ligand | The chosen phosphine ligand may not be optimal for this specific substrate. Screen a variety of bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos). |
| Suboptimal Base or Solvent | The base may not be strong enough or may be sterically hindered. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required. The solvent system (e.g., dioxane/water, toluene) should be optimized for solubility and reaction temperature. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature, monitoring for any signs of decomposition. |
| Decomposition of Coupling Partner | Boronic acids, in particular, can be prone to decomposition. Use freshly opened or purified boronic acids/esters. Consider using more stable derivatives like MIDA boronates. |
Issue 2: Formation of Significant Byproducts
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots, with significant peaks corresponding to undesired side products.
| Byproduct | Potential Cause | Recommended Solutions |
| Homocoupling of Boronic Acid/Amine | The presence of oxygen can promote homocoupling. Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen). Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂), as Pd(II) can directly promote homocoupling. | |
| Hydrodehalogenation of Starting Material | The bromo group is replaced by a hydrogen atom. Use a less reactive or non-nucleophilic base. Lowering the reaction temperature and ensuring high-purity reagents can also suppress this side reaction. | |
| Protodeboronation (Suzuki Reaction) | The boronic acid is replaced by a hydrogen atom before cross-coupling. Ensure anhydrous conditions and use a suitable base. Using boronate esters (e.g., pinacol esters) can increase stability. |
Issue 3: Catalyst Deactivation (Reaction Stalls)
Symptom: The reaction proceeds initially but stops before completion, even with extended reaction times. The reaction mixture may turn black, indicating palladium precipitation.
| Deactivation Mechanism | Prevention and Mitigation Strategies |
| Oxidation of Pd(0) to Pd(II) | Maintain a strictly inert atmosphere throughout the reaction. Use thoroughly degassed solvents and reagents. |
| Ligand Degradation | Some phosphine ligands can be sensitive to air or moisture. Handle ligands under an inert atmosphere. Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs). |
| Product Inhibition | The product may coordinate to the palladium center, inhibiting further catalytic cycles. If product inhibition is suspected, consider strategies to remove the product from the reaction mixture as it forms (e.g., precipitation or extraction), although this is often not practical on a lab scale. |
| Catalyst Poisoning | Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Use high-purity reagents and solvents. If sulfur-containing impurities are suspected, they can be removed by pretreatment with a scavenger. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of failure for a Suzuki-Miyaura reaction with this compound?
A1: The most frequent issues are related to the quality of the boronic acid and the effectiveness of the catalyst system. Protodeboronation of the boronic acid and catalyst deactivation are common culprits. It is crucial to use a high-quality boronic acid (or a more stable ester derivative), a suitable palladium precatalyst and ligand combination, and to ensure the reaction is performed under a strictly inert atmosphere with degassed solvents.
Q2: I am performing a Buchwald-Hartwig amination and observe significant hydrodehalogenation of my starting material. What can I do to minimize this?
A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize it, you can try screening different phosphine ligands, as the choice of ligand can significantly influence the relative rates of the desired C-N bond formation versus the undesired reduction pathway. Using a weaker, non-nucleophilic base or lowering the reaction temperature and extending the reaction time can also be effective.
Q3: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?
A3: The regioselectivity of the Heck reaction can be influenced by the choice of ligand and the electronic properties of the alkene. For electron-deficient alkenes like acrylates, the substitution typically occurs at the β-position. If you are observing a mixture of isomers, consider screening different phosphine ligands or using phosphine-free conditions, which can sometimes alter the regioselectivity.
Q4: Can the lactam functionality in this compound interfere with the palladium catalyst?
A4: Yes, the nitrogen and oxygen atoms of the lactam could potentially coordinate to the palladium center. This can sometimes lead to catalyst inhibition. The use of bulky, electron-rich phosphine ligands can help to prevent or minimize this coordination and stabilize the active catalytic species.
Q5: What is a good starting point for catalyst and ligand screening for a new cross-coupling reaction with this substrate?
A5: For Suzuki-Miyaura reactions, a good starting point is a catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand such as SPhos or XPhos. For Buchwald-Hartwig aminations, systems based on Pd₂(dba)₃ with ligands like BINAP, Xantphos, or Buchwald's biaryl phosphine ligands are generally effective. For Heck reactions, Pd(OAc)₂ with PPh₃ or P(o-tol)₃ is a common starting point.
Quantitative Data Summary
The following tables provide representative quantitative data for palladium-catalyzed cross-coupling reactions of substrates structurally similar to this compound. These should be used as a guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 6-Bromo-quinolinone Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 75-85 |
Data is representative for 6-bromo-quinolinone systems and may require optimization for this compound.
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 70-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 85-98 |
These are general conditions and yields for Buchwald-Hartwig aminations of aryl bromides and will likely require optimization for the specific substrate.
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed reactions with this compound. Note: These protocols should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
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Reagent Addition: Under the inert atmosphere, add the amine (1.1-1.5 equiv.), the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.), and the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 90-110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl (if using a strong base), and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%) if required.
-
Reagent Addition: Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) and the solvent (e.g., DMF or acetonitrile).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles
Technical Support Center: HPLC Purity Analysis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the High-Performance Liquid Chromatography (HPLC) method for purity analysis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to assist users in obtaining accurate and reproducible results.
Experimental Protocol
A robust reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of this compound. This method is designed to separate the main compound from potential impurities.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Sample Preparation:
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Accurately weigh approximately 1 mg of the this compound sample.
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Dissolve the sample in 1.0 mL of methanol.
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Vortex and sonicate the solution to ensure complete dissolution.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]
HPLC Analysis Workflow
Caption: A step-by-step workflow for the HPLC purity analysis.
Troubleshooting Guide
This section addresses common issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I seeing peak tailing in my chromatogram?
Answer: Peak tailing, where the peak has an asymmetrical tail, can be caused by several factors:
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Secondary Interactions: The analyte may be interacting with active sites (silanols) on the silica-based column packing. The nitrogen atom in the isoquinolinone ring can interact with these silanol groups.
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Column Overload: Injecting too much sample can lead to peak distortion.
-
Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase.
Solutions:
-
Modify Mobile Phase: Add a competing base, such as triethylamine (TEA), to the mobile phase to reduce secondary interactions. Alternatively, adjusting the pH of the mobile phase can help.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.
-
Use a Different Column: Consider a column with a different stationary phase, such as a phenyl-hexyl or PFP column, which may offer different selectivity through pi-pi interactions.[2]
-
Dissolve Sample in Mobile Phase: Whenever possible, prepare your sample in the initial mobile phase composition.[3][4]
Question: My baseline is noisy or drifting. What should I do?
Answer: A noisy or drifting baseline can interfere with accurate peak integration. Common causes include:
-
Contaminated Mobile Phase: Impurities or dissolved gas in the solvents can cause baseline noise.[5]
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can lead to an unstable baseline.[3]
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System Leaks: Leaks in the pump, injector, or fittings can cause pressure fluctuations that manifest as baseline noise.[3][5]
Solutions:
-
Prepare Fresh Mobile Phase: Use high-purity HPLC-grade solvents and degas the mobile phase before use.
-
Clean the System: Flush the system with a strong solvent like isopropanol to remove contaminants.[6]
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Check for Leaks: Systematically inspect all connections for any signs of leakage.
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Detector Maintenance: Clean the detector flow cell according to the manufacturer's instructions and check the lamp status.
Question: I am observing poor resolution between my main peak and an impurity. How can I improve it?
Answer: Poor resolution means the peaks are not well separated, making accurate quantification difficult.
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Suboptimal Mobile Phase Composition: The mobile phase may not be strong enough or selective enough to separate the compounds.
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Column Degradation: Over time, the column performance can degrade, leading to broader peaks and reduced resolution.
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Inappropriate Column: The chosen stationary phase may not be suitable for the separation.
Solutions:
-
Optimize the Gradient: Adjust the gradient slope to provide better separation of closely eluting peaks. A shallower gradient can often improve resolution.
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Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
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Adjust Temperature: Changing the column temperature can affect the retention and selectivity. Experiment with temperatures between 25°C and 40°C.[2]
-
Replace the Column: If the column is old or has been used extensively, replacing it may be necessary.
Troubleshooting Flowchart
Caption: A logical flowchart to diagnose and resolve common HPLC problems.
Frequently Asked Questions (FAQs)
Q1: What is the importance of using formic acid in the mobile phase?
A1: Formic acid is a common mobile phase additive in reversed-phase HPLC. It helps to control the pH of the mobile phase, which can improve peak shape, especially for basic compounds like this compound, by protonating residual silanol groups on the column and preventing unwanted secondary interactions. It is also volatile, making it compatible with mass spectrometry (MS) detection if needed.
Q2: How often should I prepare a fresh mobile phase?
A2: It is recommended to prepare fresh mobile phase daily to avoid issues with microbial growth, evaporation of the organic component, or degradation of additives, all of which can affect the reproducibility of your results.
Q3: Can I use a different C18 column from another manufacturer?
A3: While you can use a C18 column from a different manufacturer, be aware that there can be slight differences in the silica backbone, bonding chemistry, and end-capping. This may lead to changes in selectivity and retention times. If you change the column, it is important to perform system suitability tests to ensure the method still meets the required performance criteria.
Q4: What is a system suitability test and why is it important?
A4: A system suitability test is a series of checks to ensure the chromatographic system is performing correctly before running samples.[7] It typically involves injecting a standard solution multiple times to check parameters like peak area reproducibility, retention time precision, peak tailing, and resolution. This ensures the reliability and accuracy of the analytical data.
Q5: My sample is not fully dissolving in methanol. What should I do?
A5: If you encounter solubility issues, you can try a different solvent like acetonitrile or a mixture of solvents. However, be mindful that the sample solvent can affect peak shape. If possible, try to dissolve the sample in the initial mobile phase composition. Gentle heating or sonication can also aid in dissolution, but be cautious of potential sample degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. labcompare.com [labcompare.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Schmidt rearrangement of 5-bromo-1-indanone.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Schmidt rearrangement for this synthesis can stem from several factors. Here are the primary areas to investigate and optimize:
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Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (5-bromo-1-indanone). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1]
-
Suboptimal Temperature: Temperature control is critical. While some protocols suggest running the reaction at 0°C to room temperature, the optimal temperature can vary. Experiment with a controlled temperature range to find the best conditions for your specific setup.[1]
-
Reagent Quality: The purity of reagents, especially sodium azide and the acid catalyst (e.g., methanesulfonic acid or triflic acid), is crucial. Use freshly opened or properly stored reagents to avoid diminished activity.[1] Sodium azide is toxic and explosive, handle with extreme care.
-
Product Inhibition: The lactam product can inhibit the catalyst, slowing down the reaction.[2] While challenging to overcome completely, ensuring efficient stirring and optimal reagent concentrations can help mitigate this effect.
-
Work-up Losses: Significant product loss can occur during the work-up phase. Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like dichloromethane.[3] Washing the combined organic layers with brine can help remove residual water and improve subsequent drying.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1]
-
Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting material (5-bromo-1-indanone), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Use a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v), to develop the plate.[3]
-
Visualize the spots under a UV lamp.
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
A3: A common byproduct in the Schmidt reaction is the formation of tetrazoles. This can occur, especially at high concentrations of hydrazoic acid.[4]
-
Minimization Strategies:
-
Control Stoichiometry: Use the recommended stoichiometric amounts of sodium azide. An excess may lead to increased byproduct formation.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can sometimes favor side reactions.
-
Acid Choice: The choice and concentration of the acid catalyst can influence the reaction pathway. Stick to established protocols using acids like methanesulfonic acid or triflic acid.
-
Q4: What is the best method for purifying the final product?
A4: The most common and effective method for purifying this compound is silica gel column chromatography.[3]
-
Typical Procedure:
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A mixture of petroleum ether and ethyl acetate is commonly used. A starting ratio of 3:1 (v/v) is a good starting point, which can be adjusted based on TLC analysis.[3]
-
-
Alternative Purification: Recrystallization from a suitable solvent system can also be employed if the crude product is of reasonable purity.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, an alternative approach involves starting from 3-bromophenylacetonitrile. This multi-step synthesis includes reduction, amidation, ring closure, and hydrolysis to yield the desired product.[5] This route may be advantageous if the starting material for the Schmidt rearrangement is unavailable or if issues with the rearrangement persist.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound via Schmidt Rearrangement.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 5-bromo-1-indanone | 5-bromo-2,3-dihydro-1H-inden-1-one |
| Acid Catalyst | Methanesulfonic acid | Methanesulfonic acid |
| Azide Source | Sodium azide | Sodium azide |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature | -5°C to 0°C |
| Reaction Time | 3 hours | 3 hours |
| Reported Yield | 39%[3] | 66% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schmidt Rearrangement
This protocol is adapted from a commonly cited method.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-indanone (1 equivalent) in dichloromethane.
-
Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add methanesulfonic acid (approximately 10 equivalents) followed by the portion-wise addition of sodium azide (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by slowly adding a 1.0 M aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1 v/v) eluent system to obtain this compound as a solid.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For researchers and professionals in drug development, precise structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the ¹H NMR characterization of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, offering insights into its expected spectral features compared to a close structural isomer and outlining alternative analytical techniques for comprehensive characterization.
¹H NMR Spectral Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum provides information on the chemical environment, connectivity, and relative number of protons in a molecule.
Below is a table comparing the reported experimental data for the 7-bromo isomer with the predicted data for the target 6-bromo compound.
| Proton Assignment | This compound (Predicted) | 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one (Experimental Data) [1] |
| H-5 (Aromatic) | ~ 7.4 ppm (d) | ~ 7.1 ppm (m) |
| H-7 (Aromatic) | ~ 7.3 ppm (dd) | ~ 7.0 ppm (m) |
| H-8 (Aromatic) | ~ 7.9 ppm (d) | ~ 6.95 ppm (d, J=1.98 Hz) |
| NH (Amide) | ~ 8.1-8.4 ppm (br. s.) | 8.35 ppm (br. s.) |
| H-3 (Methylene) | ~ 3.5 ppm (t) | 2.49-2.68 ppm (m) |
| H-4 (Methylene) | ~ 3.0 ppm (t) | 2.93 ppm (t, J=7.59 Hz) |
Note: Predicted values are estimates. Actual chemical shifts can vary based on solvent and experimental conditions.
Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a combination of analytical methods is recommended for unambiguous structure confirmation.
-
¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, helping to confirm the number and type of carbon environments.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The presence of a bromine atom is readily identified by a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, key absorbances would include the N-H stretch and the C=O (amide) stretch.
-
Chromatographic Techniques (TLC, HPLC, LC-MS): These methods are crucial for assessing the purity of the compound.[2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the gold standard for purity determination and can also aid in structural confirmation.[2]
Experimental Protocols
General Protocol for ¹H NMR Spectroscopy
A standardized protocol ensures reproducibility of results.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts.[3]
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[1][3] Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals to determine the relative proton counts.
Visualization of the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
References
- 1. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Comparative Analysis of Analytical Techniques for the Characterization of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This guide provides a comparative overview of analytical techniques for the structural elucidation and purity assessment of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key intermediate in pharmaceutical synthesis. The primary focus is on the expected ¹³C NMR spectrum, with a comparative evaluation of alternative chromatographic and spectrometric methods. This document is intended for researchers, scientists, and professionals in drug development.
¹³C NMR Spectroscopy: A Primary Tool for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful non-destructive technique that provides detailed information about the carbon skeleton of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being highly dependent on its chemical environment.[3]
Predicted ¹³C NMR Spectral Data
While a definitive experimental spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on data from structurally similar compounds, such as 6-bromoquinoline, and established chemical shift ranges.[3][4][5] The predicted data is summarized in Table 1.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Notes |
| C=O (C1) | ~165-175 | The carbonyl carbon of the lactam is expected to be significantly downfield. |
| C3 | ~40-50 | Aliphatic carbon adjacent to the nitrogen atom. |
| C4 | ~25-35 | Aliphatic carbon in the dihydroisoquinoline ring. |
| C4a | ~135-145 | Quaternary aromatic carbon. |
| C5 | ~125-135 | Aromatic CH. |
| C6 | ~115-125 | Aromatic carbon bearing the bromine atom (quaternary). |
| C7 | ~125-135 | Aromatic CH. |
| C8 | ~120-130 | Aromatic CH. |
| C8a | ~130-140 | Quaternary aromatic carbon adjacent to the nitrogen. |
Note: These are estimated values and may vary based on the solvent and other experimental conditions.
Alternative and Complementary Analytical Techniques
While ¹³C NMR is invaluable for structural confirmation, other techniques are often employed for purity assessment, quantification, and confirmation of molecular weight. A comparison of these techniques is presented in Table 2.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹³C NMR | Nuclear magnetic resonance of ¹³C nuclei. | Detailed carbon skeleton, presence of functional groups, stereochemistry.[1] | Unambiguous structure elucidation, non-destructive. | Low sensitivity, requires larger sample amounts, longer acquisition times.[6] |
| HPLC | High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase.[7] | Purity assessment, quantification. | High resolution, high sensitivity, well-established for quality control. | Does not provide structural information on its own. |
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry separates compounds and then fragments them to determine their mass-to-charge ratio.[8][9] | Molecular weight confirmation, fragmentation patterns for structural clues, high-sensitivity quantification.[10] | Extremely sensitive, provides molecular weight, can be used for trace analysis.[9][10] | Provides indirect structural information, can be complex to interpret. |
| TLC | Thin-Layer Chromatography separates compounds on a thin layer of adsorbent material.[7] | Rapid purity check, reaction monitoring. | Simple, fast, and inexpensive. | Low resolution, not quantitative. |
Experimental Protocols
¹³C NMR Spectroscopy
A standard protocol for acquiring a ¹³C NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.[4]
-
Spectral Width (SW): Approximately 200-220 ppm.[4]
-
Acquisition Time (AQ): 1-2 seconds.[4]
-
Relaxation Delay (D1): 2 seconds.[4]
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).[4]
-
-
Data Processing:
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for purity analysis would involve:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for compounds of this polarity.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Analysis: The purity is determined by the relative area of the main peak compared to any impurity peaks.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a target compound like this compound.
Caption: A generalized workflow from synthesis to characterization.
References
- 1. jetir.org [jetir.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Comparative Guide
This guide provides a detailed comparison of the mass spectrometry analysis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one with related structural isomers. Due to the absence of publicly available mass spectra for this compound, this guide presents a predicted analysis based on fundamental mass spectrometry principles and available data for similar compounds. Experimental data for comparator compounds are provided to support the analysis.
Predicted Mass Spectrometry Analysis of this compound
The molecular formula for this compound is C₉H₈BrNO, with a molecular weight of approximately 226.07 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass-to-charge units (m/z).
The predicted electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak cluster at m/z 225 and 227. The fragmentation is anticipated to proceed through characteristic pathways for halogenated aromatic amides.
Predicted Fragmentation Pathway
The primary fragmentation is expected to be the loss of the bromine radical, which is a common pathway for bromo-aromatic compounds. Further fragmentation could involve the loss of small neutral molecules from the isoquinolinone ring structure.
Caption: Predicted fragmentation pathway for this compound.
Predicted Mass Spectrum Data
The following table summarizes the predicted key ions and their relative abundances in the mass spectrum of this compound.
| Predicted m/z | Ion Formula | Proposed Fragmentation | Predicted Relative Abundance |
| 227 | [C₉H₈⁸¹BrNO]⁺˙ | Molecular Ion (⁸¹Br) | High |
| 225 | [C₉H₈⁷⁹BrNO]⁺˙ | Molecular Ion (⁷⁹Br) | High |
| 146 | [C₉H₈NO]⁺ | [M - Br]⁺ | High |
| 118 | [C₈H₈N]⁺ | [M - Br - CO]⁺ | Medium |
| 90 | [C₇H₆]⁺˙ | [M - Br - CO - HCN]⁺˙ | Low |
Comparison with Structural Isomers
To provide context for the predicted data, the experimental mass spectra of two aromatic structural isomers, 3-Bromoquinoline and 4-Bromoisoquinoline, are presented below. These compounds share the same elemental formula (C₉H₆BrN) but differ in their core structure and saturation, leading to distinct molecular weights and potentially different fragmentation patterns compared to the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Major Fragment Ions (m/z) |
| This compound (Predicted) | C₉H₈BrNO | 226.07 | 225, 227 | 146, 118, 90 |
| 3-Bromoquinoline (Experimental) [1][2] | C₉H₆BrN | 208.05 | 207, 209 | 128, 101 |
| 4-Bromoisoquinoline (Experimental) [3][4] | C₉H₆BrN | 208.05 | 207, 209 | 128, 101 |
The primary differentiator is the molecular weight. The dihydroisoquinolinone structure is heavier due to two additional hydrogen atoms and an oxygen atom. The fragmentation of the aromatic quinoline and isoquinoline isomers is dominated by the loss of the bromine atom (207/209 -> 128) and subsequent breakdown of the aromatic core.
Comparison with Other Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Advantages for this Compound | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation pattern. | High sensitivity, provides clear evidence of bromine presence through isotopic pattern. | Does not provide detailed stereochemical or bonding information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Can confirm the dihydro-isoquinolinone structure and the position of the bromine atom. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can identify the amide C=O stretch and N-H bonds, confirming the lactam structure. | Provides limited information on the overall molecular structure. |
Experimental Protocols
A generalized protocol for obtaining an electron ionization mass spectrum of a solid sample like this compound is provided below.
Sample Preparation and Introduction
-
Sample Preparation: A small amount of the solid sample (typically <1 mg) is loaded into a capillary tube.
-
Sample Introduction: The sample is introduced into the mass spectrometer's ion source using a direct insertion probe (DIP). The probe is heated to volatilize the sample.
Mass Spectrometry Analysis
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Caption: General workflow for mass spectrometry analysis of a solid sample.
References
A Comparative Guide to HPLC Analysis for Purity Confirmation of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a key building block in the synthesis of various biologically active molecules.[1] We present detailed experimental protocols for two distinct reversed-phase HPLC (RP-HPLC) methods and compare their performance using hypothetical experimental data.
Introduction to the Analyte
This compound is an isoquinoline derivative that serves as a vital intermediate in pharmaceutical research and development, particularly in the fields of neuropharmacology and oncology.[1] Its purity is paramount as impurities can affect the yield, purity, and safety of the final drug product. HPLC is the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and reproducibility.[2]
Methodology Comparison
This guide compares two RP-HPLC methods for the purity analysis of this compound:
-
Method A: Isocratic Elution. A straightforward and rapid method suitable for routine quality control.
-
Method B: Gradient Elution. A method offering higher resolution, ideal for separating the main compound from closely eluting impurities.
The logical workflow for the HPLC purity analysis is depicted below.
References
X-ray Crystallography of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the crystallographic structures of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one derivatives and related compounds. Due to the limited availability of public crystallographic data for this compound itself, this guide leverages data from closely related bromo-substituted quinolinones and other dihydroisoquinolin-1-one derivatives to provide valuable structural insights.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters from single-crystal X-ray diffraction studies of various derivatives. This data allows for a direct comparison of the unit cell dimensions, space groups, and refinement statistics, which are crucial for understanding the solid-state packing and conformation of these molecules.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | C₁₉H₁₈BrFN₂O | Triclinic | P-1 | 8.3211 (2) | 9.1555 (3) | 12.3320 (4) | 86.196 (3) | 921.14 (5) | 2 | 0.034 | |
| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | C₁₉H₁₈Br₂N₂O | Monoclinic | P2₁/c | 13.9176 (4) | 8.0152 (2) | 17.5186 (5) | 98.783 (3) | 1928.93 (9) | 4 | 0.042 | |
| 3-hydroxy-2-mesityl-4,4-dimethyl-3,4-dihydroisoquinolin-1(2H)-one | C₂₀H₂₃NO₂ | Monoclinic | P2₁/n | 9.58280 (10) | 23.1183 (2) | 23.4140 (2) | 91.9840 (10) | 1522.93 (11) | 12 | 0.0468 | [1] |
| 2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one | C₁₅H₁₃NO₂ | Monoclinic | P2₁/c | 21.350 (3) | 11.0670 (14) | 21.064 (3) | 100.227 (2) | 4897.9 (11) | 16 | N/A | [2] |
Experimental Protocols
The methodologies outlined below are representative of the procedures used to obtain the crystallographic data presented in this guide. These protocols provide a framework for the crystallization and data collection of similar compounds.
Synthesis and Crystallization
Derivatives are typically synthesized through multi-step organic reactions. For example, the synthesis of substituted tetrahydroquinolines can be achieved via the Povarov reaction. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as hexane/ethyl acetate.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer equipped with a microfocus X-ray source and a sensitive detector. The crystal is maintained at a low temperature (e.g., 100 K or 150 K) during data collection to minimize thermal vibrations.
The diffraction data are collected using a series of frames, each with a specific oscillation angle and exposure time. The collected data are then processed, which includes integration of the reflection intensities, correction for absorption effects, and scaling.
The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography of this compound derivatives, from the initial synthesis to the final structural analysis.
Caption: Experimental workflow for X-ray crystallography.
References
A Comparative Guide to the Synthesis of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a valuable building block in medicinal chemistry. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials, supported by detailed experimental protocols.
At a Glance: Synthetic Route Comparison
| Parameter | Route 1: Schmidt Rearrangement | Route 2: Bischler-Napieralski Reaction |
| Starting Material | 5-Bromo-1-indanone | 2-(4-Bromophenyl)ethan-1-amine |
| Key Transformation | Ring expansion of a ketone | Intramolecular cyclization of an amide |
| Reagents | Sodium azide, methanesulfonic acid or p-toluenesulfonic acid | Oxalyl chloride, triethylamine, aluminum chloride |
| Overall Yield | 39% - 66% | Not explicitly reported for the bromo- derivative, but a similar reaction yielded 82% |
| Reaction Time | 3 hours | ~3 hours (for a related compound) |
| Temperature | -5 °C to Room Temperature | 0 °C to Room Temperature |
Route 1: Schmidt Rearrangement of 5-Bromo-1-indanone
This synthetic pathway utilizes the Schmidt reaction, a well-established method for the ring expansion of ketones to lactams. The reaction involves the treatment of 5-Bromo-1-indanone with a hydrazoic acid source, typically generated in situ from sodium azide and a strong acid.
Two variations of this method have been reported with differing acid catalysts and reaction temperatures, leading to a range of yields.
Experimental Protocols for Route 1
Variation A: Methanesulfonic Acid
-
A 100 mL round-bottom flask is charged with 5-bromo-1-indanone (1.08 g, 5.1 mmol).
-
Dichloromethane (30 mL) and methanesulfonic acid (15 mL) are added, and the mixture is cooled to 0°C.
-
Sodium azide (0.5 g, 7.7 mmol) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 3 hours.[1]
-
The reaction is quenched by the slow addition of 1.0 M aqueous sodium hydroxide (50 mL).
-
The aqueous phase is extracted with dichloromethane (100 mL).
-
The combined organic phases are washed with saturated brine (40 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) to afford this compound as a gray solid. Yield: 0.45 g (39%) .[1]
Variation B: p-Toluenesulfonic Acid
-
To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (10 g, 47.39 mmol) and methanesulfonic acid (45.5 g, 473.93 mmol) in dichloromethane (75 mL) under a nitrogen atmosphere, sodium azide (6.2 g, 94.79 mmol) is added slowly in portions at -5 to 0 °C with stirring.
-
After the addition is complete, the mixture is maintained at 0°C for 3 hours.
-
The reaction mixture's pH is adjusted to 10 with a 20% NaOH aqueous solution and then extracted with dichloromethane. Yield: 66% .[1]
Route 2: Bischler-Napieralski Reaction of N-acyl-2-(4-bromophenyl)ethanamine (Proposed)
Proposed Experimental Protocol for Route 2
Step 2a: Synthesis of N-(2-(4-bromophenyl)ethyl)acetamide
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)ethan-1-amine in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add one equivalent of a base, such as triethylamine.
-
Slowly add one equivalent of acetyl chloride and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(4-bromophenyl)ethyl)acetamide, which can be used in the next step without further purification.
Step 2b: Cyclization to this compound
-
To a solution of N-(2-(4-bromophenyl)ethyl)acetamide in an anhydrous solvent like dichloromethane at 0 °C, add a Lewis acid such as aluminum chloride (2 equivalents).
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
The reaction is then carefully quenched with ice water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Note: The yield for this specific bromo-derivative is not explicitly reported, however, a similar Bischler-Napieralski reaction for a related compound using oxalyl chloride and aluminum chloride reported a yield of 82%.
Comparison of Synthetic Strategies
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Both the Schmidt rearrangement and the Bischler-Napieralski reaction present viable pathways for the synthesis of this compound. The Schmidt rearrangement is a direct, one-pot conversion from a commercially available starting material, with reported yields varying from moderate to good depending on the acidic catalyst used. The proposed Bischler-Napieralski route, while requiring a two-step sequence (acylation followed by cyclization), may offer higher overall yields based on analogous reactions. The choice of route will likely depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis and optimization of the reaction conditions for the proposed route.
References
Biological activity comparison of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one derivatives
A Comparative Guide on the Biological Activity of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of the biological activities of this compound derivatives and related bromo-substituted heterocyclic compounds. While direct comparative studies on a broad series of this compound derivatives are limited in publicly available literature, this document synthesizes findings from closely related structures, such as bromo-isoquinolines and bromo-quinazolines, to offer insights into their potential as therapeutic agents, particularly in oncology.
Introduction to Bromo-Substituted Heterocycles in Drug Discovery
The isoquinoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of many biologically active compounds. The introduction of a bromine atom can significantly modulate the physicochemical properties and biological activity of these molecules, often enhancing their potency and selectivity for various targets. Bromo-substituted derivatives have shown promise as anticancer agents, kinase inhibitors, and modulators of DNA repair pathways.[1]
Anticancer Activity of Bromo-Substituted Heterocyclic Derivatives
Research into bromo-substituted quinazolines and isoquinolines has revealed significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Poly(ADP-ribose) polymerase (PARP).
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various bromo-substituted quinazolinone and isoquinolinequinone derivatives against different human cancer cell lines. This data, compiled from multiple studies, provides a comparative perspective on their potency.
Table 1: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [1]
| Compound ID | Substitution at 2-SH | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) |
| 8a | Ethyl | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |
| 8d | 3-Methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 | >100 |
| 8e | 4-Methylbenzyl | 35.14 ± 6.87 | 63.15 ± 1.63 | >100 |
| 8f | 4-Fluorobenzyl | 63.24 ± 2.14 | 81.47 ± 3.51 | >100 |
| 8g | 4-Chlorobenzyl | 71.58 ± 4.12 | 89.21 ± 4.78 | >100 |
| 8h | 4-Bromobenzyl | 82.41 ± 5.33 | 94.13 ± 5.11 | >100 |
| Erlotinib | - | 9.9 ± 0.14 | - | - |
| Cisplatin | - | 11.2 ± 1.01 | 13.7 ± 1.23 | 9.8 ± 0.94 |
| Doxorubicin | - | 0.09 ± 0.01 | 0.12 ± 0.02 | 0.08 ± 0.01 |
MCF-7: Human breast adenocarcinoma cell line; SW480: Human colon adenocarcinoma cell line; MRC-5: Human normal lung fibroblast cell line.
Table 2: Antiproliferative Activity of 6-Bromo-phenylaminoisoquinoline-5,8-quinone Derivatives [2]
| Compound ID | Substitution Pattern | AGS GI₅₀ (µM) | SK-MES-1 GI₅₀ (µM) | J82 GI₅₀ (µM) |
| 5a | 6-Bromo-7-(phenylamino) | 3.16 | 4.21 | 5.03 |
| 5b | 6-Bromo-7-(4-methylphenylamino) | 2.89 | 3.98 | 4.76 |
| 5c | 6-Bromo-7-(4-methoxyphenylamino) | 2.51 | 3.16 | 4.12 |
| 5d | 6-Bromo-7-(4-chlorophenylamino) | 3.98 | 5.62 | 6.31 |
AGS: Human gastric adenocarcinoma; SK-MES-1: Human lung carcinoma; J82: Human bladder carcinoma.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of bromo-substituted heterocyclic compounds.
General Synthesis of this compound
A common synthetic route to the core structure involves a Schmidt reaction from 5-bromo-1-indanone.
Protocol:
-
To a solution of 5-bromo-1-indanone in a mixture of dichloromethane and methanesulfonic acid at 0°C, sodium azide is added portion-wise.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the reaction is quenched by the slow addition of aqueous sodium hydroxide.
-
The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by silica gel column chromatography to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
Protocol:
-
Cancer cells (e.g., MCF-7, SW480) and normal cells (e.g., MRC-5) are seeded in 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well, followed by incubation for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) values are determined.
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of isoquinolinone derivatives is often attributed to their ability to inhibit critical cellular enzymes. One of the key targets for this class of compounds is PARP1, an enzyme crucial for DNA repair.
PARP1 Inhibition Pathway
Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, resulting in selective cancer cell death.
Caption: PARP1 inhibition pathway leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental and Data Analysis Workflow
The process of evaluating novel chemical entities involves a structured workflow from synthesis to biological data analysis.
Caption: General workflow for the synthesis, biological screening, and data analysis of novel compounds.
Conclusion
References
Comparative Efficacy of Dopamine Receptor Ligands: A Focus on 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of dopamine receptor ligands, with a specific focus on derivatives of the 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one scaffold and structurally related analogs. Due to a lack of publicly available data on the direct derivatives of this compound, this guide leverages data from closely related bromo-substituted and halogenated tetrahydroisoquinolines to infer potential structure-activity relationships and guide future research. The data presented herein is intended to serve as a valuable resource for the rational design and development of novel dopaminergic agents.
Introduction to Dopamine Receptor Ligands
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a myriad of physiological processes within the central nervous system, including motor control, cognition, motivation, and reward. They are broadly classified into two families: D1-like (D1 and D5 subtypes) and D2-like (D2, D3, and D4 subtypes). The development of ligands with high affinity and selectivity for specific dopamine receptor subtypes is a key objective in the pursuit of more effective and safer therapeutics for a range of neuropsychiatric and neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. The isoquinoline scaffold has emerged as a promising template for the design of novel dopamine receptor modulators.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor, typically quantified by the inhibition constant (Ki), is a critical determinant of its potency. The following tables summarize the in vitro binding affinities of various bromo-substituted tetrahydroisoquinoline derivatives and other relevant isoquinoline analogs for dopamine D1-like and D2-like receptors. These compounds, while not direct derivatives of this compound, provide valuable insights into the impact of bromine substitution on receptor affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Halogenated 1-Benzyl-7-chloro-6-hydroxy-tetrahydroisoquinolines
| Compound | Substituent | D1-like Ki (nM) | D2-like Ki (nM) |
| 1c | 2'-Bromobenzyl | 150 | 80 |
| 1d | N-Methyl-2'-Bromobenzyl | 90 | 50 |
| 2c | 2',4'-Dichlorobenzyl | >1000 | 800 |
| 2d | N-Methyl-2',4'-Dichlorobenzyl | >1000 | 500 |
Data from.
Table 2: Dopamine Receptor Binding and Functional Data for Other Bromo-Substituted Analogs
| Compound | Structure | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Functional Activity (IC50/EC50, nM) |
| Bromo-Aporphine (50) | Substituted Aporphine | - | - | - | - | D1 β-arrestin IC50 = 110.7, D1 cAMP IC50 = 3887; D2 β-arrestin IC50 = 337.5, D2 cAMP IC50 = 365.2[1] |
| Br-BTHIQ (33) | 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline | - | 286 | 197 | 13.8 | D2 cAMP EC50 = 2900[2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for dopamine receptors.
Materials:
-
Membrane preparations from cells expressing the dopamine receptor subtype of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2).
-
Test compound (unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound at D1-like or D2-like receptors.
Materials:
-
Cells expressing the dopamine receptor subtype of interest.
-
Test compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit.
Procedure:
-
Culture the cells in appropriate plates.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For D1 receptor (Gs-coupled): Add the test compound at various concentrations and incubate.
-
For D2 receptor (Gi-coupled): Add the test compound at various concentrations followed by a fixed concentration of forskolin to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
For agonists, an EC50 value (concentration producing 50% of the maximal response) is determined.
-
For antagonists, an IC50 value (concentration inhibiting 50% of the agonist-induced response) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors and a typical experimental workflow for ligand characterization.
D1 Receptor Signaling Pathway
D2 Receptor Signaling Pathway
Experimental Workflow for Ligand Characterization
Discussion and Future Directions
The limited available data on bromo-substituted tetrahydroisoquinolines suggests that halogen substitution can significantly influence dopamine receptor affinity. For instance, the 2'-bromobenzyl substituted compound 1c and its N-methylated analog 1d exhibit moderate affinity for D2-like receptors and weaker affinity for D1-like receptors. The presence of a bromine atom on the benzyl ring appears to be more favorable for affinity compared to dichloro-substitution. Furthermore, the bromo-substituted aporphine 50 demonstrates biased antagonism at both D1 and D2 receptors, highlighting the nuanced effects of bromine substitution on functional activity[1]. The benzyltetrahydroisoquinoline Br-BTHIQ (33) shows a preference for D4 and D3 receptors over the D2 receptor, with partial agonist activity at D2 receptors[2].
These findings underscore the potential of the this compound scaffold as a starting point for developing novel dopamine receptor ligands. The bromine atom at the 6-position offers a handle for further chemical modifications, enabling the exploration of a diverse chemical space. Future research should focus on the synthesis and pharmacological evaluation of direct derivatives of this scaffold to establish a clear structure-activity relationship. In particular, investigating the impact of various substituents at the N-2 and C-4 positions of the isoquinolinone core could lead to the identification of potent and selective dopamine receptor modulators with therapeutic potential.
References
A Comparative Guide to Precursor Selection in Dopamine D3 Receptor Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of selective and potent dopamine D3 receptor (D3R) ligands is a cornerstone of developing novel therapeutics for a range of neurological and psychiatric disorders. The choice of precursor materials is a critical determinant of the overall efficiency, cost-effectiveness, and scalability of the synthetic route. This guide provides an objective comparison of alternative precursors for the synthesis of two major classes of D3R ligands: arylpiperazines and the widely studied PET ligand, Fallypride. Experimental data is presented to support the comparison, along with detailed methodologies for key synthetic steps.
I. Arylpiperazine-Based D3R Ligands: A Tale of Two Precursors
Arylpiperazine moieties are a common scaffold in many high-affinity D3R ligands. The synthesis of these ligands often involves the N-alkylation of an arylpiperazine core with a suitable electrophile. A key intermediate in this process is the ω-aminoalkyl chain, which is typically introduced using either N-(ω-bromoalkyl)phthalimide derivatives or alternative, more direct methods.
Data Presentation: Comparison of Precursor Performance for Arylpiperazine Intermediate Synthesis
| Precursor/Method | Target Intermediate | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Route 1: Phthalimide Protection | N-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine | ~60-70% | Well-established, reliable | Multi-step, involves protecting/deprotecting groups, use of hydrazine | [1] |
| N-(ω-bromoalkyl)phthalimide | |||||
| Route 2: Direct Alkylation | N-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine | >80% | Higher yield, fewer steps, more cost-effective | May require specific reaction conditions to avoid side products | [1] |
| 1-bromo-4-chlorobutane followed by amination |
Experimental Protocols
Route 1: Synthesis of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)phthalimide (Phthalimide Protection Method)
-
Alkylation: To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add N-(4-bromobutyl)phthalimide (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated phthalimide derivative.
-
Deprotection: Dissolve the purified product in ethanol and add hydrazine hydrate (2.0 eq).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration.
-
The filtrate containing the desired amine is then worked up and purified.[1]
Route 2: Alternative Synthesis of N-(4-aminobutyl)-4-(2-methoxyphenyl)piperazine (Direct Alkylation)
To improve yields and reduce synthesis costs, an alternative route can be employed:
-
Alkylation with Dihalogenated Alkane: React 1-(2-methoxyphenyl)piperazine (1.0 eq) with a large excess of 1-bromo-4-chlorobutane in the presence of a base to favor mono-alkylation.
-
Amination: The resulting 1-(4-chlorobutyl)-4-(2-methoxyphenyl)piperazine is then reacted with a source of ammonia (e.g., sodium azide followed by reduction, or direct amination under pressure) to introduce the terminal amine functionality.[1]
Logical Workflow for Arylpiperazine Precursor Selection
Caption: Decision workflow for selecting a synthetic route for arylpiperazine intermediates.
II. Fallypride Synthesis: Comparing Precursor Strategies
[¹⁸F]Fallypride is a crucial radiotracer for PET imaging of D2/D3 receptors. Its synthesis involves the preparation of a suitable precursor for either ¹¹C-methylation or ¹⁸F-fluorination. Different synthetic strategies starting from various precursors have been developed to optimize the overall yield and efficiency.
Data Presentation: Comparison of Fallypride Precursor Synthesis
| Starting Material | Precursor for | Number of Steps | Overall Yield (%) | Key Features | Reference |
| 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid methyl ester | Phenolic precursor for [¹¹C]Fallypride | 7 | 16 | Established multi-step synthesis | [2] |
| 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid methyl ester | Tosylated precursor for [¹⁸F]Fallypride | 5 | 32 | More efficient route to the tosylated precursor | [2] |
| 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid methyl ester | Fallypride (alternate route) | 5 | 26 | A more direct route to the final compound | [2][3] |
Experimental Protocols
Synthesis of the Tosylated Precursor for [¹⁸F]Fallypride
A representative multi-step synthesis starting from 2-hydroxy-3-methoxy-5-(2-propenyl)benzoic acid methyl ester involves the following key transformations:
-
Protection of the phenol: The hydroxyl group is protected, for example, as a benzyl ether.
-
Modification of the side chain: The allyl group is converted to a 3-hydroxypropyl group via hydroboration-oxidation.
-
Tosylation: The resulting primary alcohol is then tosylated using tosyl chloride in the presence of a base like pyridine.
-
Amide formation: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with (S)-N-(1-allyl-2-pyrrolidinylmethyl)amine.
-
Deprotection: The benzyl protecting group is removed to yield the final tosylated precursor.[2]
Radiolabeling to form [¹⁸F]Fallypride
The final step involves the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride:
-
A solution of the tosylated precursor in a suitable organic solvent is treated with a source of [¹⁸F]fluoride, typically K[¹⁸F]F/Kryptofix 2.2.2.
-
The reaction is heated to facilitate the nucleophilic substitution.
-
The resulting [¹⁸F]Fallypride is then purified using high-performance liquid chromatography (HPLC).[2][4]
Experimental Workflow for Fallypride Synthesis
Caption: Synthetic workflow for the preparation of [18F]Fallypride via a tosylated precursor.
III. Dopamine D3 Receptor Signaling Pathway
Understanding the downstream signaling of the D3 receptor is crucial for the rational design of new ligands. The D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), primarily couples to Gi/o proteins.[5][6]
Caption: Simplified signaling pathway of the dopamine D3 receptor.
Activation of the D3 receptor by dopamine leads to the dissociation of the Gi/o protein into its α and βγ subunits.[5] The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5][6] The Gβγ subunits can activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and G protein-coupled inwardly-rectifying potassium (GIRK) channels, while inhibiting voltage-gated calcium channels.[5][7] These downstream effects ultimately modulate neuronal excitability and gene expression.
References
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. An improved synthesis of dopamine D2/D3 receptor radioligands [11C]fallypride and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis of [18F] fallypride and characterization of a Huntington’s disease mouse model, zQ175DN KI, using longitudinal PET imaging of D2/D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
A comprehensive guide comparing the spectroscopic data of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one with its regioisomer and parent compound.
This guide provides a comparative analysis of the spectroscopic data for this compound, its isomer 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one, and the parent compound 3,4-dihydro-2H-isoquinolin-1-one. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for the target compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ 8.0-8.4 (m, 1H) | δ 7.0-7.6 (m, 3H) | δ 3.5-3.6 (t, 2H) | δ 2.9-3.0 (t, 2H) |
| This compound | — | — | — | — |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one[1] | 8.35 (br. s) | 7.12 (m), 7.02 (m), 6.95 (d, J=1.98 Hz) | — | 2.93 (t, J=7.59 Hz) |
| 3,4-dihydro-2H-isoquinolin-1-one | — | — | — | — |
Note: Complete ¹H NMR data for this compound and 3,4-dihydro-2H-isoquinolin-1-one were not available in the searched literature. The data for the 7-bromo isomer is provided for comparison.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Compound | C1 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a |
| This compound | — | — | — | — | — | — | — | — | — |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | — | — | — | — | — | — | — | — | — |
| 3,4-dihydro-2H-isoquinolin-1-one | — | — | — | — | — | — | — | — | — |
Note: Detailed ¹³C NMR data for the listed compounds were not found in the public domain during the search.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Mass Spectral Data (m/z) |
| This compound[2] | C₉H₈BrNO | 226.07 | — |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one[1] | C₉H₈BrNO | 226.07 | 226, 228 (M+H)⁺ |
| 3,4-dihydro-2H-isoquinolin-1-one[3] | C₉H₉NO | 147.17 | — |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) |
| This compound | — |
| 7-Bromo-3,4-dihydro-2H-isoquinolin-1-one | — |
| 3,4-dihydro-2H-isoquinolin-1-one | — |
Note: Specific IR absorption data were not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[5]
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5]
-
Chemical shifts are reported in ppm relative to the solvent peak or TMS.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Procedure (Attenuated Total Reflectance - ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
-
Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ and shows the vibrational frequencies of the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer (e.g., with Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilute this solution to the low µg/mL or ng/mL range.[6]
-
Infusion: Introduce the sample solution into the ion source of the mass spectrometer.
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for Spectroscopic Comparison.
References
- 1. 7-BROMO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 891782-60-8 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative for personnel safety and environmental protection.
Key Safety and Disposal Information
The following table summarizes crucial information for the handling and disposal of this compound. These guidelines are based on Safety Data Sheets (SDS) for the compound and best practices for the disposal of halogenated organic compounds.
| Parameter | Guideline | Source |
| Chemical Classification | Halogenated Organic Compound | General Chemical Knowledge |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Waste Category | Hazardous Chemical Waste | [2] |
| Primary Disposal Route | Licensed Hazardous Waste Disposal Service | [3][4][5] |
| In-Lab Treatment | Not Recommended | General Safety Principles |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene) | [2] |
| Labeling Requirements | "Hazardous Waste," "Halogenated Organic Waste," and full chemical name | [2] |
| Storage Location | Designated and properly ventilated Satellite Accumulation Area (SAA) | [1][2][3] |
| Incompatible Wastes | Non-halogenated organic waste, strong acids, strong bases, and oxidizers | [2] |
Experimental Protocol for Disposal
The disposal of this compound should follow a strict, step-by-step methodology to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.
-
Segregate at Source: Do not mix this compound with non-halogenated organic waste.[2] Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or appropriate plastic containers are generally suitable.[2]
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound."[2] If other halogenated wastes are added to the same container, list all constituents.
Step 3: Waste Accumulation and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling the waste.[1][3]
-
Transferring Waste: Carefully transfer the waste into the labeled container, avoiding spills and splashes. If the compound is a solid, prevent dust formation.[3]
-
Securely Seal Container: After adding waste, securely close the container to prevent leaks or evaporation.
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is well-ventilated and away from incompatible materials.[2]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]
-
Provide Complete Information: When arranging for disposal, provide the EHS or contractor with the complete and accurate information from the waste container label.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a brominated organic compound that poses several health risks. Based on available safety data sheets, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Damage: Causes serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when handling this compound to prevent exposure.[3][4] The following table summarizes the required PPE.
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye/Face Protection | ANSI-approved safety goggles with side shields.[5] | Full-face shield worn over safety goggles.[5] | Protects against chemical splashes, dust, and aerosols that can cause serious eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[5][6] | Double-gloving with appropriate material; consult glove compatibility charts.[5] | Prevents direct skin contact and irritation.[1] |
| Body Protection | Laboratory coat, long pants, and closed-toe/heel shoes.[5] | Flame-resistant lab coat if working with flammable solvents. | Protects skin from accidental splashes and contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[1] |
Operational Plan: Handling Procedures
Safe handling requires strict adherence to the following protocols to minimize exposure and prevent contamination.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[5][7]
Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[4] Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer: To minimize dust generation, handle the solid compound with care. Use a spatula for transfers.[4]
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood to avoid splashing.[4][5]
-
Post-Handling: After handling, decontaminate the work area and any equipment used.[3] Properly remove and dispose of contaminated PPE.[5]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4] Do not eat, drink, or smoke in the laboratory.[4]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][8] |
| In Case of Skin Contact | Immediately wash with plenty of water.[8] Take off contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1][8] |
| In Case of Eye Contact | Immediately rinse with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical help.[1][8] |
| If Swallowed | Rinse mouth.[1][8] Call a poison center or doctor if you feel unwell.[1] Do not induce vomiting.[6] |
Storage and Disposal Plan
Storage:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[5]
-
Keep containers tightly closed to prevent leakage and release of fumes.[1][5]
-
Avoid storing with incompatible materials such as strong oxidizing agents.
Disposal:
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[5][9]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for "Halogenated Organic Solvents".[4]
-
-
Disposal Method:
-
All waste must be disposed of through a licensed professional waste disposal service.[9]
-
Do not dispose of this chemical down the drain or in regular trash.[3][4] The primary disposal method is typically high-temperature incineration by a permitted facility.[3]
-
Maintain detailed records of the waste, including the chemical name, quantity, and date of accumulation.[9]
-
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



